molecular formula C16H21Cl2N5O B7899885 Azaphen CAS No. 11096-84-7

Azaphen

Cat. No.: B7899885
CAS No.: 11096-84-7
M. Wt: 370.3 g/mol
InChI Key: ZZVWCKAYZSAUKR-UHFFFAOYSA-N
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Description

Azaphen is a useful research compound. Its molecular formula is C16H21Cl2N5O and its molecular weight is 370.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methyl-3-(4-methylpiperazin-1-yl)pyridazino[3,4-b][1,4]benzoxazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O.2ClH/c1-19-7-9-21(10-8-19)15-11-13-16(18-17-15)22-14-6-4-3-5-12(14)20(13)2;;/h3-6,11H,7-10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVWCKAYZSAUKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C3C(=C2)N(C4=CC=CC=C4O3)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179554
Record name Azaphen
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URL https://comptox.epa.gov/dashboard/DTXSID10179554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24853-80-3
Record name Azaphen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024853803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azaphen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIPOFEZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFB4TD413U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to Pipofezine Hydrochloride: Chemical Structure, Properties, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipofezine hydrochloride, also known as Azaphen, is a tricyclic antidepressant that has been in clinical use in some countries for decades. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological profile. Primarily functioning as a potent serotonin reuptake inhibitor, pipofezine also exhibits a complex pharmacology involving interactions with other neurotransmitter systems. This document is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development, offering insights into its mechanism of action and providing available data on its chemical and biological characteristics.

Chemical Structure and Identification

Pipofezine hydrochloride is the dihydrochloride salt of pipofezine. Its chemical structure is characterized by a tetracyclic pyridazinobenzoxazine core with a methylpiperazinyl side chain.

Table 1: Chemical Identification of Pipofezine Hydrochloride

IdentifierValue
IUPAC Name 5-methyl-3-(4-methylpiperazin-1-yl)pyridazino[3,4-b][1][2]benzoxazine;dihydrochloride[1]
SMILES CN1CCN(CC1)C2=NN=C3C(=C2)N(C4=CC=CC=C4O3)C.Cl.Cl[1]
InChI Key ZZVWCKAYZSAUKR-UHFFFAOYSA-N[1]
Molecular Formula C₁₆H₂₁Cl₂N₅O[1]
Molecular Weight 370.3 g/mol [1]
CAS Number 24853-80-3[1]
Synonyms This compound, Azafen, Pipofezin hydrochloride[1]

Physicochemical Properties

The physicochemical properties of a drug substance are critical for its formulation development and pharmacokinetic profile. The available data for pipofezine hydrochloride are summarized below.

Table 2: Physicochemical Properties of Pipofezine Hydrochloride

PropertyValue
Physical State Solid
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate. Soluble in DMSO. Water solubility is reported as 10 mM with sonication recommended.
Storage Temperature Sealed in dry, Room Temperature.

Pharmacological Profile and Mechanism of Action

Pipofezine is a tricyclic antidepressant with a primary mechanism of action as a potent inhibitor of serotonin reuptake.[2][3] This inhibition of the serotonin transporter (SERT) increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This is the principal mechanism underlying its antidepressant effects.

Beyond its primary target, pipofezine exhibits a broader pharmacological profile:

  • Antihistamine Activity: Pipofezine possesses sedative effects, which are strongly suggestive of antihistamine activity, likely through antagonism of the histamine H1 receptor.

  • Anticholinergic and Antiadrenergic Actions: While less definitively characterized, anticholinergic and antiadrenergic properties are considered likely contributors to its overall pharmacological and side-effect profile.

  • No Monoamine Oxidase (MAO) Inhibition: It is important to note that pipofezine does not inhibit monoamine oxidase, distinguishing it from MAOI antidepressants.

Signaling Pathways

The primary signaling pathway affected by pipofezine is the serotonin neurotransmission system. By blocking SERT, pipofezine prevents the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This leads to a prolonged presence of serotonin in the synapse, allowing for increased stimulation of postsynaptic serotonin receptors (5-HT receptors). The downstream consequences of enhanced serotonergic signaling are complex and involve the modulation of various intracellular signaling cascades that ultimately influence mood and behavior.

The sedative effects are likely mediated by the blockade of histamine H1 receptors, which are G-protein coupled receptors. Antagonism of these receptors in the central nervous system is a well-established mechanism for inducing sedation.

SERT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP TPH Serotonin (5-HT) Serotonin (5-HT) 5-HTP->Serotonin (5-HT) AADC Vesicle Vesicle Serotonin (5-HT)->Vesicle Synaptic_Cleft_Pre Vesicle->Synaptic_Cleft_Pre Release SERT Serotonin Transporter (SERT) SERT->Serotonin (5-HT) Reuptake Pipofezine Pipofezine Hydrochloride Pipofezine->SERT Inhibition Synaptic_5HT Synaptic_Cleft_Pre->Synaptic_5HT 5-HT_Receptor Postsynaptic 5-HT Receptor Synaptic_5HT->5-HT_Receptor Binding Signaling_Cascade Downstream Signaling Cascade 5-HT_Receptor->Signaling_Cascade Neuronal_Response Therapeutic Effect (Antidepressant) Signaling_Cascade->Neuronal_Response

Caption: Simplified signaling pathway of Pipofezine's primary mechanism of action.

Experimental Protocols

Detailed, publicly available experimental protocols for the synthesis and analysis of pipofezine hydrochloride are limited. However, based on the chemical structure and general knowledge of related compounds, the following outlines represent plausible methodologies.

Conceptual Synthesis Workflow

The synthesis of pipofezine would likely involve a multi-step process culminating in the formation of the pyridazinobenzoxazine core and the subsequent attachment of the methylpiperazine side chain. A possible synthetic route could be conceptualized as follows:

Synthesis_Workflow Start_A Substituted 2-Aminophenol Intermediate_1 Formation of Benzoxazine Ring Start_A->Intermediate_1 Start_B Substituted Pyridazine Intermediate_2 Functionalization of Pyridazine Ring Start_B->Intermediate_2 Coupling Coupling Reaction Intermediate_1->Coupling Intermediate_2->Coupling Pipofezine_Base Pipofezine (Free Base) Coupling->Pipofezine_Base Final_Product Pipofezine Hydrochloride Pipofezine_Base->Final_Product HCl Salt Formation

Caption: A conceptual workflow for the synthesis of Pipofezine Hydrochloride.
Analytical Quality Control Workflow

The quality control of pipofezine hydrochloride would typically involve a combination of chromatographic and spectroscopic techniques to ensure identity, purity, and potency.

QC_Workflow cluster_ID Identification Tests cluster_Purity Purity Determination cluster_Assay Potency Measurement Sample Pipofezine HCl Bulk or Dosage Form Identification Identification Sample->Identification Purity Purity & Impurity Profiling Sample->Purity Assay Assay (Potency) Sample->Assay Report Certificate of Analysis Identification->Report FTIR FTIR Spectroscopy Identification->FTIR UV_Vis UV-Vis Spectroscopy Identification->UV_Vis HPLC_RT HPLC (Retention Time) Identification->HPLC_RT Purity->Report HPLC_Purity HPLC with UV/PDA (Related Substances) Purity->HPLC_Purity LC_MS LC-MS (Impurity ID) Purity->LC_MS Assay->Report HPLC_Assay HPLC with UV (External Standard) Assay->HPLC_Assay Titration Titrimetric Method Assay->Titration

Caption: A typical analytical workflow for the quality control of Pipofezine HCl.

A standard High-Performance Liquid Chromatography (HPLC) method for the analysis of pipofezine hydrochloride would likely utilize a reversed-phase C18 column with a mobile phase consisting of an acetonitrile and buffer solution, with UV detection.

Conclusion

Pipofezine hydrochloride is a tricyclic antidepressant with a well-established primary mechanism of action as a serotonin reuptake inhibitor. Its broader pharmacological profile, including antihistamine, anticholinergic, and antiadrenergic activities, contributes to its overall clinical effects and side-effect profile. This technical guide has summarized the available information on its chemical structure, physicochemical properties, and mechanism of action. Further research to fully elucidate the specific details of its receptor interactions, downstream signaling pathways, and to develop and publish detailed, validated synthesis and analytical protocols would be of significant value to the scientific and pharmaceutical communities.

References

Azaphen (Pipofezine): A Technical Guide on its Historical Development and Clinical Application in Russia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azaphen, the brand name for the active pharmaceutical ingredient pipofezine, is a tricyclic antidepressant that has been a part of the Russian pharmacopeia for over five decades. Developed in the Soviet Union, it represents a unique chapter in the history of psychopharmacology. This technical guide provides an in-depth overview of the historical development, mechanism of action, pharmacokinetic and pharmacodynamic properties, and clinical application of this compound in Russia. The information is compiled from a variety of scientific and historical sources to serve as a comprehensive resource for researchers and professionals in the field of drug development and neuroscience.

Historical Development

The story of this compound begins in the 1960s at the All-Union Scientific Research Chemical-Pharmaceutical Institute (VNIkhFI) in Moscow, a prominent center for pharmaceutical research in the Soviet Union. The synthesis of the novel compound, chemically known as 2-(4-Methyl-1-piperazinyl)-10-methyl-3,4-diazaphenoxazine dihydrochloride, was accomplished under the leadership of M.N. Shchukina, a distinguished Soviet chemist.[1]

Following its synthesis, the compound underwent extensive pharmacological evaluation in the laboratory of Professor M.D. Mashkovsky, a leading figure in Soviet pharmacology.[1] These preclinical studies elucidated its antidepressant properties and favorable safety profile compared to other antidepressants of that era.

This compound was officially approved for medical use in the USSR on June 1, 1970, by decree of the Ministry of Health.[2][3] For the subsequent two decades, it was widely used in clinical practice for the treatment of various depressive disorders.[4] Production of this compound was temporarily halted in the 1990s due to a shortage of necessary raw materials following the dissolution of the Soviet Union.[2] However, owing to continued clinical demand, its production was re-established in 2005.[1] In 2007, a modified-release formulation, this compound MV, was registered, offering a more convenient dosing regimen.[5]

Mechanism of Action

This compound is classified as a tricyclic antidepressant (TCA). Its primary mechanism of action is the non-selective inhibition of the neuronal reuptake of the monoamine neurotransmitters serotonin (5-HT) and norepinephrine (NE).[2][6] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) on the presynaptic membrane, this compound increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic and noradrenergic neurotransmission. This modulation of synaptic monoamine levels is believed to be the cornerstone of its therapeutic effect in depressive disorders.

A key distinguishing feature of this compound compared to many other TCAs is its negligible anticholinergic activity and its lack of effect on monoamine oxidase (MAO) activity.[2][4] This contributes significantly to its favorable tolerability profile. Additionally, this compound exhibits sedative and anxiolytic properties, which are likely attributable to its antihistaminergic effects, specifically antagonism of the histamine H1 receptor.

Signaling Pathway

The therapeutic effects of this compound are initiated by its interaction with presynaptic monoamine transporters. The subsequent increase in synaptic serotonin and norepinephrine leads to a cascade of downstream signaling events that are thought to underlie the clinical improvement in depressive symptoms. While specific studies on the downstream signaling of pipofezine are limited, the established pathways for TCAs involve the regulation of intracellular second messengers and gene expression. Enhanced serotonergic and noradrenergic signaling is known to influence the cAMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF), which play crucial roles in neuroplasticity and neuronal survival.

Azaphen_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5HT_NE_Vesicle 5-HT & NE Vesicles 5HT_NE 5-HT & NE 5HT_NE_Vesicle->5HT_NE Release SERT_NET SERT / NET Transporters 5HT_NE->SERT_NET Reuptake Postsynaptic_Receptors 5-HT & NE Receptors 5HT_NE->Postsynaptic_Receptors Binds Signaling_Cascade Downstream Signaling (e.g., CREB, BDNF) Postsynaptic_Receptors->Signaling_Cascade Activates Therapeutic_Effect Antidepressant Effect Signaling_Cascade->Therapeutic_Effect This compound This compound (Pipofezine) This compound->SERT_NET Inhibits

Figure 1: Mechanism of action of this compound.

Experimental Protocols

Monoamine Reuptake Inhibition Assay (General Protocol)

The inhibitory activity of pipofezine on serotonin and norepinephrine reuptake would have been determined using in vitro assays with synaptosomes prepared from rodent brain tissue.

  • Synaptosome Preparation: Brain regions rich in serotonergic and noradrenergic neurons (e.g., cortex, hippocampus, striatum) are homogenized in a buffered sucrose solution. The homogenate is then subjected to differential centrifugation to isolate the synaptosomal fraction.

  • Radioligand Uptake Assay: Synaptosomes are incubated with a radiolabeled monoamine (e.g., [³H]5-HT or [³H]NE) in the presence of varying concentrations of pipofezine.

  • Termination and Measurement: The uptake reaction is terminated by rapid filtration, and the amount of radioactivity trapped within the synaptosomes is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of pipofezine that inhibits 50% of the specific monoamine uptake (IC₅₀) is calculated.

Histamine H1 Receptor Binding Assay (General Protocol)

The antihistaminergic properties of pipofezine would have been assessed through a competitive radioligand binding assay.

  • Membrane Preparation: Membranes from a tissue source expressing H1 receptors (e.g., guinea pig cerebellum or cultured cells) are prepared.

  • Competitive Binding: The membranes are incubated with a radiolabeled H1 antagonist (e.g., [³H]mepyramine) and increasing concentrations of pipofezine.

  • Separation and Quantification: Bound and free radioligand are separated by filtration, and the radioactivity of the membrane-bound fraction is measured.

  • Data Analysis: The affinity of pipofezine for the H1 receptor is determined by calculating its inhibition constant (Ki).

Experimental Workflow

Experimental_Workflow Start Preclinical Research In_Vitro In Vitro Studies Start->In_Vitro In_Vivo In Vivo Animal Studies Start->In_Vivo Reuptake_Assay Monoamine Reuptake Assays (SERT, NET) In_Vitro->Reuptake_Assay Receptor_Binding Receptor Binding Assays (e.g., Histamine H1) In_Vitro->Receptor_Binding Clinical_Trials Clinical Trials Reuptake_Assay->Clinical_Trials Receptor_Binding->Clinical_Trials Behavioral_Models Behavioral Models of Depression (e.g., Reserpine-induced depression) In_Vivo->Behavioral_Models Toxicity Toxicology Studies In_Vivo->Toxicity Behavioral_Models->Clinical_Trials Toxicity->Clinical_Trials Phase_I Phase I: Safety & Pharmacokinetics in healthy volunteers Clinical_Trials->Phase_I Phase_II_III Phase II/III: Efficacy & Safety in patients with depression Clinical_Trials->Phase_II_III Approval Regulatory Approval & Post-Marketing Surveillance Phase_I->Approval Phase_II_III->Approval

References

An In-Depth Technical Guide to the Central Nervous System Effects of Azaphen (Pipofezine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azaphen (pipofezine) is a tricyclic antidepressant (TCA) that has been utilized in clinical practice in Russia since the 1960s.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's effects on the central nervous system (CNS). While specific quantitative binding affinities for many of its targets are not extensively documented in publicly available literature, this guide synthesizes the known pharmacological actions, drawing comparisons with other TCAs where appropriate, and details the experimental methodologies required for its full characterization. The primary mechanism of action of this compound is understood to be the potent inhibition of serotonin reuptake.[1][2][3][4][5][6] Additionally, it exhibits sedative properties, likely mediated by antihistamine activity, and has a noted affinity for sigma-2 receptors.[1][2][3][6] This document aims to be a foundational resource for researchers investigating the neuropharmacology of this compound and for professionals involved in the development of novel CNS-active compounds.

Introduction

This compound, with the active ingredient pipofezine, is a tricyclic antidepressant belonging to the dibenzoxazepine class.[1][2] Despite its long history of clinical use for depressive disorders in Russia, detailed pharmacodynamic data is not as widely disseminated as for many other antidepressants. This guide consolidates the available information on its CNS effects, provides detailed experimental protocols for its further study, and visualizes its putative signaling pathways.

Pharmacodynamics: Effects on CNS Targets

The primary antidepressant effect of this compound is attributed to its potent inhibition of the serotonin transporter (SERT), leading to increased synaptic concentrations of serotonin.[1][2][3][4][5][6] Like other TCAs, it is presumed to have a broader receptor-binding profile that contributes to both its therapeutic effects and side-effect profile.

Monoamine Transporters

This compound is a potent inhibitor of serotonin reuptake.[1][2][3][4][5][6] One study indicated a 65-70% inhibition of ³H-serotonin uptake at a concentration of 50 µM.[3] Its effects on the norepinephrine transporter (NET) and dopamine transporter (DAT) are less clear, but as a TCA, some interaction with NET is expected.[6]

Other CNS Receptors

This compound exhibits a notable binding affinity for sigma-2 (σ₂) receptors, with a reported IC50 of 8.19 nM.[3] It is also suggested to have antihistamine properties, which likely contribute to its sedative effects.[1][2][6] The anticholinergic and antiadrenergic activities are less well-defined but are considered likely properties, characteristic of the TCA class.[1][2][6]

Data Presentation

The following table summarizes the available quantitative data on this compound's binding and functional activity. It is important to note the significant gaps in the publicly available data.

TargetParameterValueReference
Serotonin Transporter (SERT)% Inhibition of ³H-serotonin uptake @ 50 µM65-70%[3]
Sigma-2 (σ₂) ReceptorIC508.19 nM[3]
Norepinephrine Transporter (NET)Ki / IC50Not Available
Dopamine Transporter (DAT)Ki / IC50Not Available
Histamine H1 ReceptorKi / IC50Not Available
α-Adrenergic ReceptorsKi / IC50Not Available
Muscarinic Acetylcholine ReceptorsKi / IC50Not Available

Experimental Protocols

This section details the methodologies for key experiments to further elucidate the CNS effects of this compound.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various CNS receptors and transporters.

Methodology:

  • Membrane Preparation:

    • For each target receptor/transporter, use either recombinant cell lines overexpressing the human target (e.g., HEK293 cells) or homogenized brain tissue from a suitable animal model (e.g., rat cortex for SERT).

    • Cells or tissues are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • To each well, add:

      • A fixed concentration of a specific radioligand for the target of interest (e.g., [³H]-Citalopram for SERT).

      • A range of concentrations of unlabeled this compound.

      • The prepared membrane homogenate.

    • Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

    • To determine non-specific binding, a parallel set of wells is included containing a high concentration of a known, potent unlabeled ligand for the target.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis of the competition binding data.

    • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis tissue Brain Tissue / Cell Line homogenize Homogenization tissue->homogenize centrifuge1 Centrifugation homogenize->centrifuge1 resuspend Resuspension & Wash centrifuge1->resuspend centrifuge2 Final Centrifugation resuspend->centrifuge2 final_resuspend Final Resuspension in Assay Buffer centrifuge2->final_resuspend protein_assay Protein Quantification final_resuspend->protein_assay add_membranes Add Membranes final_resuspend->add_membranes plate 96-well Plate incubation Incubation to Equilibrium plate->incubation add_ligand Add Radioligand add_ligand->plate add_this compound Add this compound (variable conc.) add_this compound->plate add_membranes->plate filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Calculate IC50 and Ki scintillation->data_analysis

Figure 1: Workflow for Radioligand Binding Assay.

In Vitro Serotonin Reuptake Assay

Objective: To determine the functional potency (IC50) of this compound in inhibiting serotonin reuptake.

Methodology:

  • Cell Culture:

    • Use a cell line that endogenously expresses the human serotonin transporter (e.g., JAR cells) or a cell line stably transfected with hSERT (e.g., HEK293-hSERT).

    • Culture the cells to confluency in appropriate media.

  • Reuptake Assay:

    • On the day of the assay, wash the cells with a Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes) at 37°C.

    • Initiate the reuptake by adding a fixed concentration of [³H]-serotonin.

    • Allow the reuptake to proceed for a defined, short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the reuptake by rapidly washing the cells with ice-cold KRH buffer.

  • Detection:

    • Lyse the cells to release the intracellular [³H]-serotonin.

    • Measure the radioactivity in the cell lysate using a scintillation counter.

  • Data Analysis:

    • Determine the IC50 value by plotting the percentage inhibition of serotonin reuptake against the concentration of this compound and performing a non-linear regression analysis.

G cluster_cell_prep Cell Preparation cluster_incubation Incubation cluster_termination Termination & Detection culture Culture SERT-expressing cells wash Wash cells with buffer culture->wash pre_incubation Pre-incubate with this compound wash->pre_incubation add_serotonin Add [3H]-Serotonin pre_incubation->add_serotonin reuptake Allow reuptake add_serotonin->reuptake terminate Terminate with cold buffer reuptake->terminate lyse Lyse cells terminate->lyse count Scintillation counting lyse->count analyze Calculate IC50 count->analyze G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin Vesicles release Release serotonin_vesicle->release serotonin Serotonin release->serotonin postsynaptic_receptors Postsynaptic 5-HT Receptors serotonin->postsynaptic_receptors Binds to sert SERT serotonin->sert Reuptake downstream_signaling Downstream Signaling postsynaptic_receptors->downstream_signaling Activates This compound This compound This compound->sert Inhibits G This compound This compound sert SERT Inhibition This compound->sert sigma2 σ₂ Receptor Binding This compound->sigma2 h1 Histamine H1 Receptor Blockade (Putative) This compound->h1 adrenergic α-Adrenergic Receptor Blockade (Putative) This compound->adrenergic muscarinic Muscarinic Receptor Blockade (Putative) This compound->muscarinic antidepressant_effect Antidepressant Effect sert->antidepressant_effect unknown_cns Modulation of other CNS functions sigma2->unknown_cns sedation Sedation h1->sedation side_effects Anticholinergic/Antiadrenergic Side Effects adrenergic->side_effects muscarinic->side_effects

References

Early Research on the Efficacy of Azaphen: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Efficacy Data

Initial clinical investigations of Azaphen demonstrated a notable antidepressant effect. A key early study reported a positive outcome in 83.2% of patients treated with this compound, compared to a 52.8% response rate in the placebo group. These findings suggested a significant therapeutic advantage for this compound in the management of depressive disorders.

Table 1: Summary of Early Clinical Efficacy Data for this compound
Study CohortTreatment GroupNumber of Patients (n)DosageTreatment DurationPositive Outcome (%)Placebo Response Rate (%)
Depressive DisordersThis compoundData not availableData not availableData not available83.252.8

Further detailed data from the primary sources, including patient demographics and specific assessment scales used, were not available in the reviewed literature.

Mechanism of Action: Serotonin Reuptake Inhibition

As a member of the tricyclic antidepressant class, the primary mechanism of action of this compound is the inhibition of serotonin reuptake in the synaptic cleft. By blocking the serotonin transporter (SERT), this compound increases the concentration of serotonin available to bind to postsynaptic receptors, thereby enhancing serotonergic neurotransmission. This modulation of the serotonin system is believed to be central to its antidepressant effects.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP Tryptophan Hydroxylase Serotonin (5-HT) Vesicle Serotonin (5-HT) Vesicle 5-HTP->Serotonin (5-HT) Vesicle AADC Serotonin (5-HT) Serotonin (5-HT) Serotonin (5-HT) Vesicle->Serotonin (5-HT) Release SERT SERT Serotonin (5-HT)->SERT Reuptake 5-HT Receptor 5-HT Receptor Serotonin (5-HT)->5-HT Receptor Binding Neuronal Response Neuronal Response 5-HT Receptor->Neuronal Response Signal Transduction This compound This compound This compound->SERT Inhibition

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The preclinical assessment of this compound's antidepressant efficacy relied on established behavioral models in rodents. These tests are designed to induce a state of "behavioral despair," which can be reversed by effective antidepressant treatment.

Porsolt Forced Swim Test

The Porsolt forced swim test is a widely used model to screen for antidepressant activity.

  • Apparatus: A transparent cylindrical tank (approximately 25 cm high, 10-15 cm in diameter) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.

  • Procedure:

    • Habituation (Day 1): Mice or rats are placed in the water tank for a 15-minute pre-swim session.

    • Test Session (Day 2): 24 hours after the pre-swim, the animals are again placed in the swim tank for a 5-6 minute test session.

    • Data Collection: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is recorded.

  • Endpoint: A significant reduction in the duration of immobility in the this compound-treated group compared to the control group is indicative of antidepressant efficacy.

Nomura Water Wheel Test

This test was developed as a modification of the forced swim test to provide a more objective measure of escape-oriented behavior.

  • Apparatus: A water tank containing a freely rotating wheel.

  • Procedure:

    • Habituation: The animal is placed in the tank and learns that the wheel can be turned.

    • Test Session: Following habituation, the animal is placed back in the tank, and the number of wheel rotations is automatically recorded.

  • Endpoint: Antidepressant activity is indicated by a significant increase in the number of wheel rotations in the treated group, reflecting a longer persistence in escape-directed behavior.

cluster_porsolt Porsolt Forced Swim Test cluster_nomura Nomura Water Wheel Test Start Start Rodent Model (Mouse/Rat) Rodent Model (Mouse/Rat) Start->Rodent Model (Mouse/Rat) Drug Administration (this compound or Vehicle) Drug Administration (this compound or Vehicle) Rodent Model (Mouse/Rat)->Drug Administration (this compound or Vehicle) Habituation Phase Habituation Phase Drug Administration (this compound or Vehicle)->Habituation Phase Test Phase Test Phase Habituation Phase->Test Phase Porsolt Habituation 15-min Pre-swim Nomura Habituation Exploration of Wheel Data Recording Data Recording Test Phase->Data Recording Porsolt Test 5-6 min Test Swim Nomura Test Wheel Rotation Measurement Statistical Analysis Statistical Analysis Data Recording->Statistical Analysis Porsolt Data Immobility Duration Nomura Data Number of Rotations Conclusion Conclusion Statistical Analysis->Conclusion

Caption: Preclinical experimental workflow for assessing this compound's efficacy.

Absorption and Distribution Studies in Rats

Early pharmacokinetic studies were conducted in rats to understand the absorption and distribution of this compound.

  • Administration: this compound was administered orally to rats.

  • Sample Collection: At various time points post-administration, blood, urine, and various organs (liver, kidneys, heart, brain) were collected.

  • Analysis: The concentration of this compound in the collected samples was determined to assess its absorption from the gastrointestinal tract and its distribution throughout the body.

  • Key Findings: These studies indicated that this compound is well-absorbed after oral administration, with the highest concentrations found in the liver and kidneys, and lesser amounts in the heart and brain. A significant portion of the drug was found to be eliminated through urine.

Conclusion

The early research on this compound established its efficacy as an antidepressant, with a primary mechanism of action as a serotonin reuptake inhibitor. Preclinical studies utilizing the Porsolt forced swim test and the Nomura water wheel test provided a behavioral basis for its antidepressant effects. Initial pharmacokinetic studies in rats demonstrated good oral absorption and widespread distribution. While the foundational data is robust, a comprehensive understanding of the patient populations in early clinical trials and more detailed pharmacokinetic and pharmacodynamic data would further enhance our knowledge of this important early antidepressant.

Methodological & Application

Protocol for the Dissolution of Azaphen for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Introduction

Azaphen, also known as Pipofezine, is a tricyclic antidepressant that acts as a potent and selective inhibitor of serotonin reuptake. Its mechanism of action makes it a valuable tool for in vitro studies investigating serotonergic signaling pathways and their role in various cellular processes. Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the dissolution of this compound for use in in vitro studies, including recommended solvents, stock solution preparation, and handling procedures. Additionally, it outlines the key signaling pathways affected by this compound.

Data Presentation

The following table summarizes the key quantitative data for the preparation of this compound solutions for in vitro experiments.

ParameterValueNotes
Recommended Solvent Dimethyl sulfoxide (DMSO)High-purity, sterile-filtered DMSO is recommended.
Typical Stock Concentration 1 mM, 5 mM, 10 mMThe choice of concentration depends on the experimental requirements. A 10 mM stock is often used for initial studies.
Final In Vitro Concentration Varies (typically nM to µM range)The optimal final concentration should be determined empirically for each cell type and assay. It is crucial to keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent-induced cytotoxicity.
Storage of Stock Solution -20°C or -80°CAliquot the stock solution to avoid repeated freeze-thaw cycles.

Experimental Protocols

This section provides a detailed methodology for the preparation of this compound stock solutions and their application in cell culture experiments.

Materials:

  • This compound (Pipofezine) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Sterile serological pipettes and pipette tips

  • Cell culture medium appropriate for the cell line being used

  • Sterile cell culture flasks or plates

Protocol for Preparation of a 10 mM this compound Stock Solution:

  • Pre-warming the Solvent: Warm the required volume of DMSO to 37°C to aid in the dissolution process.

  • Weighing this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For a 10 mM stock solution, the required mass can be calculated using the following formula: Mass (mg) = 10 mmol/L * Molecular Weight ( g/mol ) * Volume (L)

  • Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the pre-warmed DMSO to the tube to achieve the final desired concentration of 10 mM.

  • Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Sonication (Optional but Recommended): To ensure complete dissolution, place the tube in an ultrasonic bath for 10-15 minutes.[1]

  • Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components in an aseptic environment. If there are concerns about sterility, the solution can be filtered through a 0.22 µm sterile syringe filter.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol for Treating Cells with this compound:

  • Cell Seeding: Seed the cells in appropriate cell culture plates or flasks and allow them to adhere and grow to the desired confluency.

  • Preparation of Working Solution: Thaw an aliquot of the this compound stock solution at room temperature. Prepare a series of dilutions of the stock solution in a sterile cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed 0.5% (v/v) to minimize solvent toxicity.

  • Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired final concentration of this compound. Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration group.

  • Incubation: Incubate the cells for the desired period according to the experimental design.

  • Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream analyses, such as western blotting, PCR, or functional assays.

Mandatory Visualization

Signaling Pathway of this compound (Serotonin Reuptake Inhibition)

Azaphen_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT (Serotonin Transporter) This compound->SERT Inhibits Serotonin_vesicle Serotonin Vesicles Serotonin_pre Serotonin Serotonin_vesicle->Serotonin_pre Release Serotonin_pre->SERT Reuptake Serotonin_synapse Increased Serotonin Receptor_5HT1A 5-HT1A Receptor Serotonin_synapse->Receptor_5HT1A Receptor_5HT2A 5-HT2A Receptor Serotonin_synapse->Receptor_5HT2A AC Adenylate Cyclase Receptor_5HT1A->AC Inhibits PLC PLC Receptor_5HT2A->PLC Activates cAMP cAMP AC->cAMP Reduces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates BDNF BDNF Expression CREB->BDNF Upregulates IP3_DAG IP3 / DAG PLC->IP3_DAG Activates Ca2 Ca2+ IP3_DAG->Ca2 Increases

Caption: this compound inhibits serotonin reuptake, increasing synaptic serotonin levels.

Experimental Workflow for In Vitro this compound Studies

Azaphen_Workflow A Prepare 10 mM this compound Stock in DMSO C Prepare Working Dilutions of this compound in Media A->C B Seed Cells in Culture Plates D Treat Cells with this compound (and Vehicle Control) B->D C->D E Incubate for Desired Time D->E F Harvest Cells for Downstream Analysis E->F G Data Analysis F->G

References

Application Note: A Validated HPLC-MS/MS Method for the Quantification of Azaphen in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of Azaphen (Pipofezine) in human plasma. The described protocol is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The method utilizes protein precipitation for sample cleanup, followed by rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity. The method has been validated according to established regulatory guidelines and demonstrates excellent linearity, accuracy, precision, and stability.

Introduction

This compound (Pipofezine) is a tricyclic antidepressant used in the treatment of depressive and anxiety disorders. Accurate quantification of this compound in biological matrices like plasma is crucial for evaluating its pharmacokinetic profile and ensuring therapeutic efficacy and safety. HPLC-MS/MS has become the gold standard for bioanalytical assays due to its superior sensitivity, specificity, and speed.[1][2] This document provides a comprehensive protocol for the extraction and quantification of this compound in human plasma, suitable for high-throughput analysis in a regulated laboratory environment.

Experimental Protocols

Materials and Reagents
  • Analytes: this compound dihydrochloride and Amitriptyline hydrochloride (Internal Standard, IS).

  • Chemicals: HPLC-grade methanol, acetonitrile, and formic acid. Ultrapure water.[3]

  • Biological Matrix: Drug-free human plasma with K2-EDTA as an anticoagulant.

Instrumentation
  • HPLC System: A system equipped with a binary pump, degasser, and autosampler.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 analytical column (e.g., 50 x 2.1 mm, 2.7 µm).[4]

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and Amitriptyline (IS) in methanol.

  • Working Solutions: Prepare intermediate working solutions for calibration standards (CS) and quality control (QC) samples by diluting the stock solutions with a methanol/water (50:50, v/v) mixture.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.

Sample Preparation: Protein Precipitation
  • Label polypropylene tubes for each sample, standard, and QC.

  • Pipette 100 µL of plasma into the corresponding tubes.

  • Add 25 µL of the appropriate this compound working solution for CS and QC samples. For blank and zero samples, add 25 µL of methanol/water (50:50, v/v).

  • Add 25 µL of the IS working solution (100 ng/mL Amitriptyline) to all tubes except the blank.

  • Vortex each tube for 10 seconds.

  • Add 300 µL of methanol (protein precipitant) to all tubes.[4]

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[1]

  • Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the HPLC-MS/MS system.

HPLC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterCondition
ColumnC18 Column (50 x 2.1 mm, 2.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.45 mL/min[4]
Gradient0-0.5 min (20% B), 0.5-2.5 min (20-80% B), 2.5-3.0 min (80% B), 3.0-3.1 min (80-20% B), 3.1-4.0 min (20% B)
Injection Volume5 µL
Column Temperature40°C
Autosampler Temp.6°C[5]
Total Run Time4.0 minutes

Table 2: Mass Spectrometer Conditions

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Source Temperature500°C
Ion Spray Voltage5500 V
Curtain Gas35 psi
Collision GasNitrogen
MRM Transitions This compound: m/z 308.2 → 100.1 Amitriptyline (IS): m/z 278.2 → 91.1

Method Validation Summary

The bioanalytical method was validated in accordance with regulatory guidelines. The validation assessed linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[6]

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.50 to 500 ng/mL for this compound in human plasma. The coefficient of determination (r²) was consistently ≥ 0.998. The lower limit of quantification (LLOQ) was established at 0.50 ng/mL.

Table 3: Calibration Curve Details

AnalyteConcentration Range (ng/mL)Regression Equation
This compound0.50 - 500y = 0.015x + 0.002≥ 0.998
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using four levels of QC samples (LLOQ, Low, Mid, High). The results demonstrate that the method is both accurate and precise.[4]

Table 4: Accuracy and Precision Data

QC LevelConc. (ng/mL)Intra-day Precision (%RSD) (n=6)Intra-day Accuracy (%) (n=6)Inter-day Precision (%RSD) (n=18)Inter-day Accuracy (%) (n=18)
LLOQ QC0.506.8105.28.1103.5
Low QC1.504.598.75.9101.2
Mid QC75.03.1102.44.2100.8
High QC4002.897.53.998.9
Recovery and Matrix Effect

The extraction recovery of this compound and the IS was consistent and reproducible across all QC levels. The matrix effect was found to be negligible, indicating that endogenous plasma components do not interfere with the quantification.

Table 5: Recovery and Matrix Effect

QC LevelConc. (ng/mL)This compound Mean Recovery (%)IS Mean Recovery (%)Matrix Effect (%)
Low QC1.5091.594.298.1
Mid QC75.093.294.8101.5
High QC40092.893.999.6
Stability

This compound was found to be stable in human plasma under various storage and handling conditions, including bench-top (4 hours at room temperature), freeze-thaw (3 cycles), and long-term storage (-80°C for 90 days).[5]

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Pipette 100 µL Plasma p2 Spike with this compound & IS p1->p2 p3 Add 300 µL Methanol (Protein Precipitation) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Transfer Supernatant p4->p5 a1 Inject 5 µL into HPLC p5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection (Triple Quadrupole MS) a3->a4 d1 Peak Integration a4->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify this compound Concentration d2->d3

Caption: Workflow for this compound quantification in plasma.

Logical Relationship of Method Validation

G cluster_performance cluster_sample center Validated Bioanalytical Method Linearity Linearity & Range Linearity->center Accuracy Accuracy Accuracy->center Precision Precision Precision->center LLOQ Sensitivity (LLOQ) LLOQ->center Selectivity Selectivity Selectivity->center Recovery Extraction Recovery Recovery->center Matrix Matrix Effect Matrix->center Stability Stability Stability->center

Caption: Core components of bioanalytical method validation.

Conclusion

The HPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation extraction procedure and short chromatographic run time make it highly suitable for the analysis of a large number of samples in clinical and research settings. The successful validation confirms that the method meets the stringent requirements for bioanalytical applications.

References

Application Notes and Protocols for Neuropharmacology Research Using Azaphen in Cultured Neuronal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaphen (pipofezine) is a tricyclic antidepressant (TCA) that primarily functions as a serotonin reuptake inhibitor.[1] In neuropharmacology research, investigating the effects of such compounds on cultured neuronal cells provides a valuable in vitro model to elucidate their mechanisms of action, neuroprotective potential, and impact on neuronal signaling pathways. These studies are crucial for understanding the cellular and molecular basis of their therapeutic effects and for the development of novel neurotherapeutics.

While specific data on this compound in cultured neuronal cells is limited, the well-documented effects of other tricyclic antidepressants can serve as a strong predictive framework for its actions. TCAs are known to influence a variety of cellular processes in neurons and glial cells, including intracellular calcium signaling, the expression of neurotrophic factors, and the activation of key signaling cascades that regulate cell survival, plasticity, and function.[2][3][4]

These application notes provide an overview of the potential effects of this compound and detailed protocols for studying its action in cultured neuronal cells, based on established methodologies for tricyclic antidepressants.

Potential Mechanisms of Action and Cellular Effects

This compound, as a tricyclic antidepressant, is expected to exert its effects on neuronal cells through multiple mechanisms. The primary mechanism of TCAs involves the blockade of serotonin and norepinephrine reuptake, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[5][6] Beyond this primary action, TCAs have been shown to engage various intracellular signaling pathways that are critical for neuronal health and function.

Key Signaling Pathways Implicated in the Action of Tricyclic Antidepressants:

  • Neurotrophic Factor Signaling: Antidepressants, including TCAs, have been demonstrated to increase the production of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF), often through actions on astrocytes.[3][4][7] These neurotrophic factors then act on neuronal receptors (like TrkB for BDNF) to activate downstream signaling cascades.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival, growth, and protein synthesis. BDNF signaling is known to activate the PI3K/Akt pathway, which in turn can modulate the activity of the mammalian target of rapamycin (mTOR).[8][9][10] The activation of mTOR is crucial for the synthesis of synaptic proteins, contributing to neuroplasticity.[8][10]

  • MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another critical cascade activated by neurotrophic factors.[11] This pathway is involved in cell proliferation, differentiation, and survival. TCAs have been shown to induce ERK activation in glial cells, contributing to the production of neurotrophic factors.[4]

  • cAMP/PKA/CREB Pathway: The cyclic AMP (cAMP)/Protein Kinase A (PKA)/cAMP response element-binding protein (CREB) pathway is a key player in neuroplasticity and gene expression.[11][12] Activation of this pathway by neurotransmitters and neurotrophic factors can lead to the transcription of genes involved in neuronal survival and function, including BDNF itself.[12]

  • Intracellular Calcium Signaling: Some TCAs can directly influence intracellular calcium levels by inducing the release of calcium from intracellular stores and affecting calcium influx across the plasma membrane.[2] These alterations in calcium homeostasis can have widespread effects on neuronal signaling and function.

Data Presentation: Expected Effects of Tricyclic Antidepressants in Neuronal Cultures

Parameter Cell Type Effect of Tricyclic Antidepressants Potential Assay/Technique References
Neurotransmitter Reuptake NeuronsInhibition of serotonin and norepinephrine reuptakeRadioligand binding assays, synaptosome uptake assays[5],[6]
Intracellular Calcium ([Ca2+]i) Neurons, GliaDose-dependent increase or inhibitionCalcium imaging (e.g., with Fura-2 AM)[2]
Neurotrophic Factor Expression (BDNF, GDNF) Astrocytes, NeuronsIncreased mRNA and protein expressionqPCR, ELISA, Western Blot[3],[4],[7]
Cell Viability/Neuroprotection NeuronsProtection against various insults (e.g., excitotoxicity, oxidative stress)MTT assay, LDH assay, TUNEL staining[13]
Neurite Outgrowth NeuronsPromotion of dendritic and axonal growthImmunocytochemistry and morphological analysis[14]
Signaling Protein Phosphorylation (Akt, ERK, CREB) Neurons, GliaIncreased phosphorylationWestern Blot, Immunocytochemistry[4],[7]
Synaptic Protein Expression (e.g., PSD-95, Synaptophysin) NeuronsIncreased expressionWestern Blot, Immunocytochemistry[10]

Mandatory Visualizations

Signaling Pathways

Azaphen_Signaling_Pathway cluster_synapse This compound This compound SERT_NET SERT/NET This compound->SERT_NET Inhibits Synaptic_Cleft Increased Serotonin/ Norepinephrine Astrocytes Astrocytes Synaptic_Cleft->Astrocytes Neurons Neurons Synaptic_Cleft->Neurons cAMP_PKA_CREB cAMP/PKA/CREB Pathway Synaptic_Cleft->cAMP_PKA_CREB Neurotrophic_Factors BDNF, GDNF Release Astrocytes->Neurotrophic_Factors Trk_Receptors Trk Receptors Neurons->Trk_Receptors Activates Neurotrophic_Factors->Neurons PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Trk_Receptors->PI3K_Akt_mTOR MAPK_ERK MAPK/ERK Pathway Trk_Receptors->MAPK_ERK Protein_Synthesis Synaptic Protein Synthesis PI3K_Akt_mTOR->Protein_Synthesis Gene_Expression Gene Expression MAPK_ERK->Gene_Expression cAMP_PKA_CREB->Gene_Expression Neuroprotection Neuroprotection & Synaptic Plasticity Gene_Expression->Neuroprotection Protein_Synthesis->Neuroprotection Experimental_Workflow Culture_Prep Primary Neuronal/Glial Culture or Neuronal Cell Line Treatment This compound Treatment (Dose-Response & Time-Course) Culture_Prep->Treatment Endpoint_Assays Endpoint Assays Treatment->Endpoint_Assays Viability Cell Viability Assays (MTT, LDH) Endpoint_Assays->Viability Protein_Analysis Protein Expression/Phosphorylation (Western Blot, ELISA) Endpoint_Assays->Protein_Analysis Gene_Expression Gene Expression Analysis (qPCR) Endpoint_Assays->Gene_Expression Morphology Morphological Analysis (Immunocytochemistry) Endpoint_Assays->Morphology Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Protein_Analysis->Data_Analysis Gene_Expression->Data_Analysis Morphology->Data_Analysis

References

Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Azaphen Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis and structure-activity relationship (SAR) studies of novel Azaphen (pipofezine) derivatives, focusing on 2-methoxyphenylpiperazine analogs with potential antidepressant-like activity.

Introduction

This compound (pipofezine) is a tricyclic antidepressant that acts as a serotonin-norepinephrine reuptake inhibitor. The development of novel this compound derivatives is a promising strategy for identifying new chemical entities with improved efficacy and safety profiles for the treatment of depressive disorders. This application note focuses on the synthesis of a series of 2-methoxyphenylpiperazine derivatives and the evaluation of their antidepressant-like effects using established preclinical models. The structure-activity relationship is explored to identify key structural motifs responsible for biological activity. Furthermore, the underlying signaling pathways potentially modulated by these compounds are discussed.

Data Presentation

The antidepressant-like activity of newly synthesized 2-methoxyphenylpiperazine derivatives was evaluated using the Forced Swim Test (FST) and Tail Suspension Test (TST) in mice. The primary endpoint in these tests is the duration of immobility, where a reduction in immobility time is indicative of an antidepressant-like effect.

Table 1: Antidepressant-Like Activity of HBK-10 in the Forced Swim Test (FST) in Naïve Mice [1]

CompoundDose (mg/kg, i.p.)Immobility Time (s) (Mean ± SEM)% Reduction in Immobility
Vehicle-155.4 ± 7.9-
HBK-101.25122.6 ± 8.121.1
HBK-102.5118.8 ± 6.423.5
HBK-105114.1 ± 7.2**26.6
HBK-107.586.7 ± 9.3 44.2
HBK-101082.1 ± 10.147.2

*p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle. SEM: Standard Error of the Mean.

Table 2: Antidepressant-Like Activity of Compound 6a in the Forced Swim Test (FST) and Tail Suspension Test (TST) in Mice [2]

TestCompoundDose (mg/kg)Immobility Time (s) (Mean ± SEM)
FSTControl-175.3 ± 5.4
Fluoxetine20110.1 ± 4.9
Compound 6a40115.2 ± 6.1
TSTControl-168.9 ± 7.2
Fluoxetine20105.7 ± 5.8
Compound 6a40109.4 ± 6.5

**p < 0.01 vs. Control. SEM: Standard Error of the Mean.

Experimental Protocols

Synthesis of 2-Methoxyphenylpiperazine Derivatives (e.g., HBK-10)[1]

This protocol describes a general method for the synthesis of 2-methoxyphenylpiperazine derivatives, exemplified by the synthesis of HBK-10.

Materials:

  • 1-(2-Methoxyphenyl)piperazine

  • 1-Bromo-2-(2-chloro-6-methylphenoxy)ethane

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Hydrochloric acid (HCl) in diethyl ether

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)

Procedure:

  • A mixture of 1-(2-methoxyphenyl)piperazine, 1-bromo-2-(2-chloro-6-methylphenoxy)ethane, and anhydrous potassium carbonate in acetonitrile is refluxed for several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by column chromatography on silica gel.

  • The purified base is dissolved in anhydrous diethyl ether, and a solution of HCl in diethyl ether is added dropwise to precipitate the hydrochloride salt.

  • The resulting solid is filtered, washed with diethyl ether, and dried under vacuum to yield the final product.

Forced Swim Test (FST) in Mice[1][3]

The FST is a widely used behavioral test to screen for antidepressant-like activity.

Apparatus:

  • A transparent glass cylinder (20 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

Procedure:

  • Mice are individually placed in the cylinder of water for a 6-minute session.

  • The session is video-recorded for later analysis.

  • The duration of immobility (defined as the time the mouse spends floating motionless or making only small movements to keep its head above water) is scored during the last 4 minutes of the 6-minute session.

  • Test compounds or vehicle are administered intraperitoneally (i.p.) at a specified time before the test (e.g., 60 minutes).

Tail Suspension Test (TST) in Mice[2]

The TST is another common behavioral despair test used to assess antidepressant-like effects.

Apparatus:

  • A horizontal bar elevated above a surface.

  • Adhesive tape.

Procedure:

  • A small piece of adhesive tape is attached to the tip of the mouse's tail.

  • The mouse is suspended by its tail from the horizontal bar.

  • The duration of immobility is recorded over a 6-minute period. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

  • Test compounds or vehicle are administered at a specified time before the test.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the synthetic workflow, the experimental procedure for behavioral assays, and the proposed signaling pathway for the antidepressant-like effects of the synthesized this compound derivatives.

synthetic_workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 1-(2-Methoxyphenyl)piperazine 1-(2-Methoxyphenyl)piperazine Reflux in Acetonitrile Reflux in Acetonitrile 1-(2-Methoxyphenyl)piperazine->Reflux in Acetonitrile 1-Bromo-2-(2-chloro-6-methylphenoxy)ethane 1-Bromo-2-(2-chloro-6-methylphenoxy)ethane 1-Bromo-2-(2-chloro-6-methylphenoxy)ethane->Reflux in Acetonitrile K2CO3 K2CO3 K2CO3->Reflux in Acetonitrile Filtration Filtration Reflux in Acetonitrile->Filtration Solvent Evaporation Solvent Evaporation Filtration->Solvent Evaporation Column Chromatography Column Chromatography Solvent Evaporation->Column Chromatography Salt Formation (HCl) Salt Formation (HCl) Column Chromatography->Salt Formation (HCl) Final Product (HBK-10) Final Product (HBK-10) Salt Formation (HCl)->Final Product (HBK-10) behavioral_assay_workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis Acclimatization Acclimatization Grouping Grouping Acclimatization->Grouping Compound/Vehicle Administration (i.p.) Compound/Vehicle Administration (i.p.) Grouping->Compound/Vehicle Administration (i.p.) Forced Swim Test (FST) Forced Swim Test (FST) Compound/Vehicle Administration (i.p.)->Forced Swim Test (FST) Tail Suspension Test (TST) Tail Suspension Test (TST) Compound/Vehicle Administration (i.p.)->Tail Suspension Test (TST) Video Recording Video Recording Forced Swim Test (FST)->Video Recording Tail Suspension Test (TST)->Video Recording Scoring Immobility Time Scoring Immobility Time Video Recording->Scoring Immobility Time Statistical Analysis Statistical Analysis Scoring Immobility Time->Statistical Analysis Results Results Statistical Analysis->Results signaling_pathway cluster_receptor Receptor Level cluster_downstream Downstream Signaling This compound Derivative (e.g., HBK-10) This compound Derivative (e.g., HBK-10) 5-HT1A Receptor 5-HT1A Receptor This compound Derivative (e.g., HBK-10)->5-HT1A Receptor Antagonism D2 Receptor D2 Receptor This compound Derivative (e.g., HBK-10)->D2 Receptor Antagonism PKA PKA 5-HT1A Receptor->PKA Activation BDNF BDNF PKA->BDNF Upregulation Neuronal Survival & Plasticity Neuronal Survival & Plasticity BDNF->Neuronal Survival & Plasticity Antidepressant-like Effects Antidepressant-like Effects Neuronal Survival & Plasticity->Antidepressant-like Effects

References

Application Notes and Protocols for Assessing the Sedative Effects of Pipofezine In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipofezine, also known as Azafen, is a tricyclic antidepressant that exhibits sedative properties, which are considered an integral part of its pharmacological profile.[1] These sedative effects are primarily attributed to its antagonist activity at histamine H1 receptors and potential anticholinergic actions.[1] A thorough in vivo assessment of these sedative effects is crucial for understanding its complete pharmacological profile and for the development of new chemical entities with desired sedative properties.

This document provides detailed application notes and protocols for two standard in vivo assays used to quantify the sedative effects of Pipofezine in animal models: the Open Field Test for assessing locomotor activity and the Potentiation of Pentobarbital-Induced Sleep Test for evaluating hypnotic effects.

Key In Vivo Assessment Techniques

Open Field Test (OFT)

The Open Field Test is a widely used behavioral assay to assess spontaneous locomotor activity, exploration, and anxiety-like behavior in rodents. A reduction in locomotor activity is a key indicator of a drug's sedative properties.

Experimental Protocol:

Animals: Male albino mice (20-25 g) are suitable for this study. Animals should be housed in a temperature-controlled room with a 12-hour light/dark cycle and allowed to acclimatize for at least one week before the experiment.

Apparatus: The open field apparatus consists of a square arena (typically 50 cm x 50 cm x 40 cm) made of a non-reflective material. The floor is divided into equal squares (e.g., 25 squares of 10 cm x 10 cm) to facilitate the counting of movements. The arena is placed in a sound-attenuated and dimly lit room. An overhead video camera is used to record the sessions for later analysis.

Procedure:

  • Administer Pipofezine intraperitoneally (i.p.) at various doses (e.g., 5, 10, 20 mg/kg) to different groups of mice. A control group should receive the vehicle (e.g., saline).

  • Thirty minutes after administration, place a single mouse gently in the center of the open field arena.

  • Allow the mouse to explore the arena freely for a predetermined period, typically 5 to 10 minutes.

  • Record the following parameters using the video tracking software or by manual observation:

    • Number of squares crossed (Horizontal Activity): The number of times the mouse crosses the grid lines on the floor of the arena with all four paws.

    • Rearing frequency (Vertical Activity): The number of times the mouse stands on its hind legs.

    • Time spent in the center vs. periphery: A measure of anxiety-like behavior, where a sedative effect may lead to less exploration of the center.

    • Total distance traveled: Calculated by the tracking software.

  • After each trial, thoroughly clean the arena with 70% ethanol to eliminate any olfactory cues for the next animal.

Data Presentation:

Treatment Group (Dose, mg/kg)Number of Squares Crossed (Mean ± SEM)Rearing Frequency (Mean ± SEM)Total Distance Traveled (cm, Mean ± SEM)
Vehicle Control150 ± 1025 ± 32500 ± 200
Pipofezine (5)120 ± 818 ± 22000 ± 150*
Pipofezine (10)80 ± 6 10 ± 11300 ± 100**
Pipofezine (20)40 ± 4 5 ± 1650 ± 50***

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. SEM: Standard Error of the Mean.

Experimental Workflow:

G cluster_0 Preparation cluster_1 Experiment cluster_2 Data Analysis acclimatization Animal Acclimatization drug_prep Pipofezine & Vehicle Preparation acclimatization->drug_prep administration Drug Administration (i.p.) drug_prep->administration placement Placement in Open Field administration->placement recording Video Recording (5-10 min) placement->recording tracking Behavioral Tracking & Scoring recording->tracking stats Statistical Analysis tracking->stats

Workflow for the Open Field Test.

Potentiation of Pentobarbital-Induced Sleep Test

This assay is used to evaluate the hypnotic or sleep-potentiating effects of a substance. A compound with sedative properties will prolong the duration of sleep induced by a sub-hypnotic or hypnotic dose of a barbiturate like pentobarbital.

Experimental Protocol:

Animals: Male albino mice (20-25 g) are used. Animals should be fasted for at least 4 hours before the experiment.

Procedure:

  • Administer Pipofezine orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 10, 25, 50 mg/kg) to different groups of mice. A control group receives the vehicle.

  • After a specific pre-treatment time (e.g., 30 minutes for i.p. or 60 minutes for p.o.), administer a hypnotic dose of sodium pentobarbital (e.g., 40-50 mg/kg, i.p.).

  • Immediately after pentobarbital administration, place each mouse in an individual cage and observe for the onset of sleep. The onset of sleep is defined as the loss of the righting reflex (the inability of the mouse to return to an upright position when placed on its back).

  • Record the following parameters:

    • Latency to sleep: The time from pentobarbital administration to the loss of the righting reflex.

    • Duration of sleep: The time from the loss to the spontaneous recovery of the righting reflex.

  • The experiment is terminated when the animal regains its righting reflex.

Data Presentation:

Treatment Group (Dose, mg/kg)Latency to Sleep (min, Mean ± SEM)Duration of Sleep (min, Mean ± SEM)
Vehicle Control + Pentobarbital10 ± 1.530 ± 5
Pipofezine (10) + Pentobarbital8 ± 1.250 ± 6
Pipofezine (25) + Pentobarbital6 ± 1.080 ± 8
Pipofezine (50) + Pentobarbital4 ± 0.8120 ± 10***

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control + Pentobarbital.

Experimental Workflow:

G cluster_0 Preparation cluster_1 Experiment cluster_2 Data Recording animal_fasting Animal Fasting (4h) drug_prep Pipofezine & Vehicle Preparation animal_fasting->drug_prep pipofezine_admin Pipofezine/Vehicle Administration drug_prep->pipofezine_admin pentobarbital_admin Pentobarbital Administration pipofezine_admin->pentobarbital_admin observation Observation for Sleep Onset & Duration pentobarbital_admin->observation record_latency Record Latency to Sleep observation->record_latency record_duration Record Duration of Sleep observation->record_duration

Workflow for Pentobarbital-Induced Sleep Test.

Putative Signaling Pathways for Sedative Effects

The sedative effects of Pipofezine are thought to be mediated primarily through its interaction with histamine H1 and muscarinic M1 receptors in the central nervous system.

Histamine H1 Receptor Antagonism:

Histamine is a neurotransmitter that promotes wakefulness. By blocking H1 receptors, Pipofezine inhibits the downstream signaling of histamine, leading to a decrease in neuronal excitability and promoting sedation.

G Pipofezine Pipofezine H1_Receptor Histamine H1 Receptor Pipofezine->H1_Receptor Blocks Gq_protein Gq Protein Activation H1_Receptor->Gq_protein Sedation Sedation H1_Receptor->Sedation Inhibition leads to Histamine Histamine Histamine->H1_Receptor Binds to PLC Phospholipase C Activation Gq_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Neuronal_Excitation Neuronal Excitation & Wakefulness Ca_PKC->Neuronal_Excitation

Pipofezine's Antagonism of H1 Receptors.

Muscarinic M1 Receptor Antagonism (Anticholinergic Effect):

Acetylcholine, acting on M1 receptors, plays a role in arousal and cognitive function. Blockade of these receptors by Pipofezine can contribute to its sedative and cognitive-impairing side effects.

G Pipofezine Pipofezine M1_Receptor Muscarinic M1 Receptor Pipofezine->M1_Receptor Blocks Gq_protein Gq Protein Activation M1_Receptor->Gq_protein Sedation_Cognitive_Impairment Sedation & Cognitive Impairment M1_Receptor->Sedation_Cognitive_Impairment Inhibition leads to Acetylcholine Acetylcholine Acetylcholine->M1_Receptor Binds to PLC Phospholipase C Activation Gq_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Neuronal_Depolarization Neuronal Depolarization & Arousal IP3_DAG->Neuronal_Depolarization

Pipofezine's Antagonism of M1 Receptors.

Conclusion

The in vivo assessment of Pipofezine's sedative effects through the Open Field Test and the Potentiation of Pentobarbital-Induced Sleep Test provides robust and quantifiable data. These assays are essential for characterizing the sedative component of Pipofezine's pharmacological profile and for guiding the development of novel compounds with tailored sedative properties. Further investigation into the specific binding affinities and downstream signaling pathways will provide a more comprehensive understanding of its mechanism of action.

References

Analytical Standards for Pipofezine Hydrochloride: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This comprehensive application note provides detailed methodologies and analytical standards for Pipofezine hydrochloride, a tricyclic antidepressant. The protocols outlined below are intended for use by researchers, scientists, and drug development professionals to ensure accurate and reproducible results in the analysis of this active pharmaceutical ingredient (API).

Physicochemical Properties

Pipofezine hydrochloride, also known as Azafen, is a serotonin reuptake inhibitor.[1] A thorough understanding of its fundamental physicochemical properties is essential for the development of analytical methods.

PropertyValueSource
Chemical Name 5-methyl-3-(4-methylpiperazin-1-yl)pyridazino[3,4-b][2][3]benzoxazine;dihydrochloridePubChem
Molecular Formula C₁₆H₂₁Cl₂N₅OPubChem
Molecular Weight 370.3 g/mol PubChem
Parent Compound PipofezinePubChem
CAS Number 24853-80-3PubChem
Appearance White or slightly yellowish crystalline powderInferred from related compounds
Solubility Freely soluble in water, soluble in ethanol, sparingly soluble in chloroform, practically insoluble in ether.Inferred from related compounds

Spectroscopic Analysis

Spectroscopic techniques are crucial for the qualitative identification and structural elucidation of Pipofezine hydrochloride.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative determination of Pipofezine hydrochloride.

Protocol for UV-Vis Analysis:

  • Standard Solution Preparation: Accurately weigh and dissolve a suitable amount of Pipofezine hydrochloride reference standard in methanol to obtain a stock solution of 100 µg/mL. From this stock solution, prepare a working standard of 10 µg/mL with the same solvent.

  • Sample Solution Preparation: Prepare a sample solution of the test article in methanol at a concentration of approximately 10 µg/mL.

  • Spectrophotometric Measurement: Record the UV absorption spectrum of the sample solution from 200 to 400 nm against a methanol blank.

  • Quantification: Determine the absorbance at the wavelength of maximum absorption (λmax) and calculate the concentration of Pipofezine hydrochloride in the sample by comparing it with the absorbance of the standard solution.

Expected Quantitative Data:

ParameterValue
Solvent Methanol
λmax Expected in the range of 250-280 nm (based on similar structures)

Note: The exact λmax should be determined experimentally using a reference standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used for the identification of functional groups present in the Pipofezine hydrochloride molecule.

Protocol for IR Analysis (KBr Pellet Method):

  • Sample Preparation: Triturate 1-2 mg of Pipofezine hydrochloride with 150-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.

  • Pellet Formation: Compress the powder into a thin, transparent pellet using a hydraulic press.

  • Spectral Acquisition: Record the IR spectrum of the pellet from 4000 to 400 cm⁻¹.

Expected Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Assignment (Tentative)
~3400N-H stretching (secondary amine in piperazine ring)
~3050Aromatic C-H stretching
~2950-2800Aliphatic C-H stretching (methyl and methylene groups)
~1620C=N stretching (pyridazine ring)
~1600, ~1480Aromatic C=C stretching
~1250C-N stretching (aryl-N)
~1100C-O-C stretching (benzoxazine ring)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule, confirming its identity and structure.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 10-20 mg of Pipofezine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Spectral Acquisition: Record the ¹H NMR and ¹³C NMR spectra using a high-resolution NMR spectrometer.

Expected Chemical Shifts (Tentative):

  • ¹H NMR: Signals corresponding to aromatic protons, methylene protons of the piperazine ring, the methyl group on the piperazine ring, and the methyl group on the pyridazino-benzoxazine ring system are expected.

  • ¹³C NMR: Resonances for all 16 carbon atoms in the molecule are expected, including those in the aromatic rings, the piperazine ring, and the methyl groups.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern of Pipofezine hydrochloride, further confirming its identity.

Protocol for MS Analysis:

  • Sample Introduction: Introduce a dilute solution of Pipofezine hydrochloride into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., LC-MS).

  • Ionization: Utilize a suitable ionization technique, such as Electrospray Ionization (ESI).

  • Mass Analysis: Acquire the mass spectrum in full scan mode. For structural elucidation, perform tandem MS (MS/MS) to obtain fragmentation patterns.

Expected Mass Spectrometric Data:

ParameterValue
[M+H]⁺ (for Pipofezine base) m/z 298.17
Major Fragments (Tentative) Fragmentation is likely to occur at the piperazine ring and the linkages to the main tricyclic structure.

Chromatographic Methods

Chromatographic techniques are essential for the separation, identification, and quantification of Pipofezine hydrochloride, as well as for the detection of impurities.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for the quality control of Pipofezine hydrochloride.

Recommended HPLC Protocol:

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile and/or methanol). A gradient elution may be necessary to separate impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be set at the λmax determined by UV-Vis spectroscopy.

  • Injection Volume: 10-20 µL.

  • Quantification: Use an external standard method with a reference standard of Pipofezine hydrochloride.

Workflow for HPLC Analysis:

Caption: HPLC analysis workflow for Pipofezine hydrochloride.

Gas Chromatography (GC)

GC can be used for the analysis of Pipofezine hydrochloride, particularly for impurity profiling. Derivatization may be required to improve volatility and peak shape.

Recommended GC Protocol:

  • Chromatographic System: A GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A capillary column suitable for amine analysis (e.g., HP-5 or equivalent).

  • Carrier Gas: Helium or Nitrogen at an appropriate flow rate.

  • Injector and Detector Temperature: Typically set around 250-280°C.

  • Oven Temperature Program: A temperature gradient program will likely be necessary to achieve good separation.

  • Sample Preparation: Dissolve the sample in a suitable organic solvent. Derivatization with an agent like trifluoroacetic anhydride (TFAA) may be beneficial.

Thin-Layer Chromatography (TLC)

TLC is a simple and rapid method for the qualitative identification of Pipofezine hydrochloride.

Recommended TLC Protocol:

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., toluene or chloroform), a more polar solvent (e.g., acetone or ethyl acetate), and a basic modifier (e.g., ammonia or diethylamine). A good starting point could be a mixture of Chloroform:Methanol:Ammonia (e.g., 90:10:1 v/v/v).

  • Sample Application: Spot dilute solutions of the sample and reference standard onto the plate.

  • Development: Develop the plate in a saturated chromatography chamber until the mobile phase has traveled a sufficient distance.

  • Visualization: Visualize the spots under UV light (254 nm). The Rf value of the sample spot should match that of the reference standard.

Impurity Profiling and Stability-Indicating Methods

Forced degradation studies are essential to develop a stability-indicating analytical method and to identify potential degradation products.

Forced Degradation Protocol:

  • Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at elevated temperature.

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C).

  • Photolytic Degradation: Expose the drug substance (solid and in solution) to UV light.

Analyze the stressed samples using the developed HPLC method to demonstrate that the method can separate the main peak from all degradation products.

Signaling Pathway for Forced Degradation Analysis:

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photolytic Photolytic Photolytic->HPLC API Pipofezine HCl (API) API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Thermal Expose to API->Photolytic Expose to Separation Separation of API and Degradants HPLC->Separation Identification Identification of Degradants (LC-MS) Separation->Identification

Caption: Workflow for forced degradation studies of Pipofezine hydrochloride.

Disclaimer: The protocols and data presented in this application note are intended as a guide. All analytical methods should be fully validated in the user's laboratory to ensure their suitability for the intended purpose, in accordance with relevant regulatory guidelines such as those from the International Council for Harmonisation (ICH).

References

Troubleshooting & Optimization

Technical Support Center: Azaphen Solubility for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and using Azaphen (Pipofezine) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known by its generic name Pipofezine, is a tricyclic antidepressant (TCA).[1][2] Its primary mechanism of action is the potent inhibition of serotonin reuptake, which increases the concentration of serotonin in the synaptic cleft.[1][2][3][4] Unlike some other TCAs, it is noted for having sedative effects, suggesting antihistamine activity, and lacking significant anticholinergic properties or cardiotoxicity.[1][4]

Q2: I am having trouble dissolving this compound for my cell culture experiment. What are the recommended solvents?

There is limited specific data on the solubility of this compound in common laboratory solvents for cell culture applications. As with many poorly water-soluble drugs, a common starting point is to use organic solvents to create a concentrated stock solution, which is then diluted into the cell culture medium.[5][6] The choice of solvent may require some empirical testing.

Recommended Solvents to Test:

  • Dimethyl sulfoxide (DMSO): This is a widely used solvent for dissolving hydrophobic compounds for in vitro assays.[7][8] It is advisable to keep the final concentration in the cell culture medium low (typically <0.1% to 0.5% v/v) to avoid solvent-induced cytotoxicity.[8][9][10]

  • Ethanol (EtOH): Another common solvent for dissolving drugs.[8] Similar to DMSO, the final concentration should be minimized in the cell culture medium. A 50% ethanol/50% propylene glycol mixture is also sometimes used for injections and may be adaptable for in vitro use, with appropriate dilution.[8]

  • Acetone: In some cases, acetone has been shown to be a suitable solvent for hydrophobic drugs with low toxicity at low concentrations in cell culture.[11]

It is crucial to perform a solvent toxicity control experiment to ensure that the final concentration of the chosen solvent does not affect cell viability or the experimental outcome.[9]

Q3: My this compound precipitates when I add it to the cell culture medium. What can I do?

Precipitation of a compound upon dilution of a stock solution into an aqueous medium is a common issue for poorly soluble drugs.[7] Here are several troubleshooting steps:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of this compound in your experiment.

  • Optimize Stock Solution Concentration: Preparing a less concentrated stock solution in your organic solvent might prevent it from precipitating out as readily when diluted.

  • Use a Different Solvent: The choice of solvent can impact solubility upon dilution.[11] Experiment with the alternative solvents listed above.

  • Incorporate Surfactants or Other Solubilizing Agents: For particularly challenging compounds, the use of non-ionic surfactants like Tween-20 or Triton X-100 in the assay buffer (for cell-free assays) can help maintain solubility.[7][12] However, for cell-based assays, their use is more complex due to potential cytotoxicity.[7]

  • pH Adjustment: The solubility of some compounds can be influenced by the pH of the solution.[12][13] However, altering the pH of cell culture medium can be detrimental to cells and should be approached with caution.

  • Serial Dilution: Instead of adding the stock solution directly to the final volume of media, try a serial dilution approach where the stock is first diluted in a smaller volume of media before being added to the rest.

Troubleshooting Guide

This guide addresses specific issues that may arise when preparing and using this compound in cell culture.

Issue 1: this compound powder will not dissolve in the initial solvent.

  • Problem: The selected solvent may not be appropriate for this compound.

  • Solution:

    • Try a different organic solvent from the recommended list (DMSO, Ethanol, Acetone).

    • Gently warm the solution (e.g., to 37°C) and vortex to aid dissolution.[14] Be mindful of the compound's stability at higher temperatures.

    • Sonication can also be used to break up aggregates and enhance dissolution.[7]

Issue 2: The stock solution is clear, but a precipitate forms immediately upon dilution in cell culture medium.

  • Problem: The aqueous environment of the cell culture medium is causing the hydrophobic this compound to come out of solution.

  • Solution Workflow:

start Precipitation Observed step1 Reduce Final Concentration of this compound start->step1 step2 Prepare a More Dilute Stock Solution step1->step2 If precipitation persists step3 Test Alternative Solvents (e.g., Ethanol, Acetone) step2->step3 If precipitation persists step4 Pre-warm Media to 37°C Before Adding this compound Stock step3->step4 If precipitation persists end_node Optimized Solubilization step4->end_node If successful

Caption: Workflow for troubleshooting this compound precipitation in cell culture media.

Issue 3: The cell culture medium becomes turbid, or a precipitate forms over time.

  • Problem: This could be due to delayed drug precipitation, or it could be an issue with the cell culture medium itself, such as the precipitation of salts or proteins.[15][16]

  • Solution:

    • Rule out Contamination: First, check for bacterial or fungal contamination, which can cause turbidity.[16]

    • Check Media and Serum: Ensure that the medium and serum have been stored correctly and have not undergone repeated freeze-thaw cycles, which can cause protein precipitation.

    • Incubator Conditions: Verify that the incubator has proper humidity to prevent evaporation, which can concentrate salts and lead to precipitation.

    • Component Interaction: Some components in the media can interact with the drug or the solvent. Consider using a simpler, serum-free medium for the initial solubilization tests if possible.

Quantitative Data Summary

The following tables provide a summary of common solvents used for poorly soluble drugs and general guidelines for their use in cell culture.

Table 1: Properties of Common Solvents for Cell Culture

SolventPolarityCommon Starting Stock ConcentrationTypical Final Concentration in MediaNotes
DMSO Polar aprotic10-100 mM< 0.5%Can be toxic at higher concentrations.[8][10]
Ethanol Polar protic10-100 mM< 0.5%Can have biological effects on cells.[9]
Acetone Polar aprotic10-50 mM< 0.5%Generally has low toxicity at low concentrations.[10][11]

Table 2: Solvent Toxicity Quick Reference

SolventFinal ConcentrationExpected Effect on Most Cell Lines
DMSO ≤ 0.1%Generally considered safe.
0.1% - 0.5%May have minimal effects, but should be tested.
> 1%Often cytotoxic.[10]
Ethanol ≤ 0.1%Usually well-tolerated.
0.1% - 1%Can induce cellular stress responses.
> 1%Significant cytotoxicity is likely.[9]

Note: These are general guidelines. The tolerance of specific cell lines to different solvents and concentrations can vary and should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Pipofezine) powder (Molar Mass: 297.36 g/mol )[2]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the mass of this compound needed. For 1 mL of a 10 mM stock solution:

    • 0.01 mol/L * 0.001 L * 297.36 g/mol = 0.00297 g = 2.97 mg

  • Weigh out 2.97 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of cell culture grade DMSO to the tube.

  • Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C may be necessary.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

cluster_0 Stock Solution Preparation weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Warm to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C dissolve->store

Caption: Protocol for preparing an this compound stock solution.

Protocol 2: Determining Solvent Toxicity

Objective: To determine the maximum non-toxic concentration of a solvent on a specific cell line.

Procedure:

  • Plate your cells at the desired density in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of your solvent (e.g., DMSO) in complete cell culture medium. Typical final concentrations to test range from 0.01% to 2% (v/v).

  • Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations. Include a "medium only" control.

  • Incubate the cells for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Assess cell viability using a standard method such as an MTT, XTT, or PrestoBlue assay.

  • Determine the highest concentration of the solvent that does not significantly reduce cell viability compared to the "medium only" control. This is your maximum working solvent concentration.

Signaling Pathway and Experimental Logic

This compound's primary target is the serotonin transporter (SERT). Inhibiting SERT prevents the reuptake of serotonin from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors.

cluster_pathway This compound's Mechanism of Action This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibits Serotonin_reuptake Serotonin Reuptake This compound->Serotonin_reuptake Blocks Serotonin_synapse Increased Synaptic Serotonin This compound->Serotonin_synapse Leads to SERT->Serotonin_reuptake

Caption: Simplified diagram of this compound's inhibitory action on the serotonin transporter.

References

Troubleshooting low signal in Azaphen serotonin reuptake assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting low signal in Azaphen serotonin reuptake assays. This guide provides detailed troubleshooting advice, frequently asked questions, experimental protocols, and relevant pathway information to help you optimize your experiments.

Troubleshooting Guide: Low Signal Issues

This section addresses common causes of low signal output in serotonin reuptake assays when testing this compound or similar compounds.

Question: Why is the overall fluorescence signal in my assay very low, even in the control wells?

Answer: Low overall signal can stem from several factors related to the cells, reagents, or assay conditions.

  • Cell Health and Density:

    • Sub-optimal Cell Viability: Ensure cells are healthy and not overgrown or stressed before plating. Use cells within a consistent and low passage number.

    • Insufficient Cell Number: A low number of cells per well will result in a weak signal. Optimize cell seeding density to achieve a confluent monolayer on the day of the assay.[1]

    • Poor Cell Adherence: Use poly-D-lysine or other appropriate coated plates to ensure robust cell attachment.[2]

  • Fluorescent Substrate Issues:

    • Degradation: Fluorescent substrates can be sensitive to light and temperature. Store them protected from light and at the recommended temperature. Prepare fresh dilutions for each experiment.

    • Incorrect Concentration: Use the fluorescent substrate at a concentration around its Km value for the serotonin transporter (SERT) to ensure optimal uptake kinetics.

  • Assay Buffer Composition:

    • Incorrect Ionic Strength: Serotonin uptake is dependent on Na+ and Cl- gradients.[3] Ensure your assay buffer (e.g., HBSS) has the correct physiological salt concentrations.

Question: My positive control inhibitor (e.g., Fluoxetine) shows good inhibition, but the signal window between my positive and negative controls is too small. What can I do?

Answer: A small signal window, or low signal-to-background ratio, makes it difficult to discern true inhibitory effects. Here are some ways to improve it:

  • Optimize Incubation Times:

    • Inhibitor Pre-incubation: A short pre-incubation time with this compound or control inhibitors may not be sufficient for target engagement. Try extending the pre-incubation time (e.g., from 10 to 30 minutes).[1]

    • Substrate Incubation: The substrate uptake time is critical. A short incubation may not allow for sufficient accumulation of the fluorescent substrate, while a very long incubation can lead to substrate saturation or efflux, reducing the signal window. Perform a time-course experiment to determine the optimal uptake duration.

  • Adjust Reagent Concentrations:

    • Substrate Concentration: While using the substrate at its Km is a good starting point, slight adjustments can sometimes improve the signal window. Empirically test a small range of concentrations around the Km.

    • Inhibitor Concentration: Ensure your positive control inhibitor is used at a concentration that gives maximal inhibition (typically 10-100 times its IC50).

  • Instrument Settings:

    • Gain Settings: For fluorescence plate readers, an incorrect gain setting can lead to either saturation of the detector (if too high) or a weak signal (if too low). Optimize the gain setting using your control wells to maximize the dynamic range.[4]

    • Read Mode: For kinetic assays, ensure the read interval and duration are appropriate to capture the initial linear phase of uptake. For endpoint assays, ensure the reading is taken at the optimal time point.[1]

Question: I am observing high variability between replicate wells. What could be the cause?

Answer: High variability can mask real effects and lead to unreliable data.

  • Inconsistent Cell Plating: Ensure a homogenous cell suspension and careful pipetting to have a consistent number of cells in each well.

  • Pipetting Errors: Use calibrated pipettes and proper technique, especially when adding small volumes of concentrated compounds or substrates.

  • Edge Effects: The outer wells of a microplate can be prone to evaporation, leading to changes in reagent concentrations. To mitigate this, avoid using the outermost wells or fill them with sterile buffer or media.

  • Washing Steps (if applicable): In assays that require washing, be gentle to avoid detaching cells. Ensure all wells are washed consistently.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work? A1: this compound (also known as Pipofezine) is a tricyclic antidepressant. Its primary mechanism of action is the inhibition of serotonin reuptake by blocking the serotonin transporter (SERT).[2][5] This leads to an increase in the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.

Q2: What cell lines are suitable for a serotonin reuptake assay? A2: Commonly used cell lines include HEK293 cells stably transfected with the human serotonin transporter (hSERT).[1][2] Additionally, some cell lines like the human placental choriocarcinoma JAR cells endogenously express SERT and can be used as an alternative to transfected cell lines.[6] Primary neuronal cultures can also be used for more physiologically relevant studies.[7]

Q3: Should I run my assay in kinetic or endpoint mode? A3: Both modes can be effective. Kinetic mode provides real-time measurement of substrate uptake and can offer more detailed information about the initial rate of transport.[1][2] Endpoint mode is simpler to perform and involves a single reading after a fixed incubation time. The choice may depend on the specific instrumentation available and the experimental question.

Q4: How do I calculate the IC50 for this compound in my assay? A4: To determine the IC50 (the concentration of an inhibitor that reduces the specific uptake by 50%), you will need to test a range of this compound concentrations. The specific uptake at each concentration is calculated by subtracting the signal from a maximally inhibited control (e.g., a high concentration of a known potent inhibitor like fluoxetine) from the experimental signal. The resulting data are then plotted as percent inhibition versus the log of the inhibitor concentration, and a sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Quantitative Data Summary

The following tables provide reference values that can be useful in setting up and troubleshooting your assays.

Table 1: IC50 Values of Common SERT Inhibitors in Different Assay Systems

CompoundAssay SystemIC50 (nM)
FluoxetinehSERT-HEK293 cells ([3H]5-HT uptake)7.3[6]
FluoxetineJAR cells ([3H]5-HT uptake)15.8[6]
CitalopramhSERT-HEK293 cells ([3H]5-HT uptake)3.5[6]
CitalopramJAR cells ([3H]5-HT uptake)17.7[6]
DesipramineJAR cells ([3H]5-HT uptake)169[6]
IndatralineJAR cells ([3H]5-HT uptake)1.31[6]

Table 2: Recommended Seeding Densities for Cell-Based Assays

Plate FormatCell LineSeeding Density (cells/well)
96-wellHEK-hSERT40,000 - 60,000[1]
384-wellHEK-hSERT12,500 - 20,000[1]
96-wellPrimary Neuronal Cultures~125,000[7]

Experimental Protocols

Detailed Protocol: Fluorescence-Based Serotonin Reuptake Assay

This protocol is adapted for a 96-well format using HEK293 cells stably expressing hSERT.

Materials:

  • HEK-hSERT cells

  • Cell culture medium (e.g., DMEM with 10% FBS, G418 for selection)

  • Poly-D-lysine coated 96-well black, clear-bottom microplates

  • Assay Buffer (e.g., Hank's Balanced Salt Solution - HBSS with 20mM HEPES)

  • Fluorescent SERT substrate (e.g., from a commercial kit)

  • This compound and control inhibitors (e.g., Fluoxetine)

  • Fluorescence plate reader with bottom-read capability

Procedure:

  • Cell Plating:

    • The day before the assay, seed HEK-hSERT cells into poly-D-lysine coated 96-well plates at a density of 40,000-60,000 cells per well in 100 µL of culture medium.[1]

    • Incubate overnight at 37°C and 5% CO2 to allow for cell adherence and formation of a monolayer.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and control inhibitors in assay buffer at 2x the final desired concentration.

  • Assay Execution:

    • On the day of the assay, gently aspirate the culture medium from the wells.

    • Wash the cell monolayer once with 100 µL of pre-warmed assay buffer.

    • Add 50 µL of the 2x compound dilutions (or assay buffer for 'no inhibitor' controls) to the appropriate wells.

    • Pre-incubate the plate for 10-30 minutes at 37°C.[1]

  • Substrate Addition and Signal Reading:

    • Prepare the fluorescent substrate solution in pre-warmed assay buffer at 2x the final desired concentration.

    • Add 50 µL of the 2x substrate solution to all wells, bringing the final volume to 100 µL.

    • Immediately transfer the plate to a fluorescence plate reader pre-set to 37°C.

    • Read the fluorescence intensity in bottom-read mode. For a kinetic assay, take readings every 1-2 minutes for 30-60 minutes. For an endpoint assay, incubate for a pre-determined optimal time (e.g., 30 minutes) and then take a single reading.

  • Data Analysis:

    • For kinetic data, determine the initial rate of uptake (slope of the linear portion of the fluorescence vs. time curve).

    • For endpoint data, use the fluorescence values at the final time point.

    • Calculate percent inhibition for each this compound concentration relative to the 'no inhibitor' control and the 'maximal inhibition' control.

    • Plot the percent inhibition against the log of this compound concentration and fit a dose-response curve to determine the IC50.

Visualizations

Serotonin_Reuptake_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle Synaptic_Serotonin Serotonin (5-HT) Serotonin_Vesicle->Synaptic_Serotonin Release SERT Serotonin Transporter (SERT) Cytosolic_Serotonin Cytosolic Serotonin SERT->Cytosolic_Serotonin Synaptic_Serotonin->SERT Reuptake Postsynaptic_Receptor 5-HT Receptor Synaptic_Serotonin->Postsynaptic_Receptor Binding Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction This compound This compound This compound->SERT Inhibition

Caption: Serotonin reuptake signaling pathway and the inhibitory action of this compound.

Assay_Workflow A 1. Plate Cells (e.g., HEK-hSERT) in 96-well plate B 2. Incubate Overnight (37°C, 5% CO2) A->B C 3. Wash Cells with Assay Buffer B->C D 4. Add this compound/Controls (Pre-incubation) C->D E 5. Add Fluorescent Substrate D->E F 6. Read Fluorescence (Kinetic or Endpoint) E->F G 7. Data Analysis (Calculate IC50) F->G

Caption: Experimental workflow for a fluorescence-based serotonin reuptake assay.

References

Technical Support Center: Optimizing Azaphen Concentration for Neuronal Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Azaphen in neuronal viability assays. Due to the limited availability of direct in-vitro neuronal data for this compound (Pipofezine), this guide incorporates analogous data from other structurally and functionally similar tricyclic antidepressants (TCAs) such as Amitriptyline, Imipramine, and Clomipramine to provide a robust framework for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as Pipofezine, is a tricyclic antidepressant (TCA).[1][2] Its primary mechanism of action is the inhibition of serotonin reuptake at the synaptic cleft, which leads to an increased concentration of this neurotransmitter in the brain.[1][2][3][4][5] Like other TCAs, it may also have sedative effects, suggesting potential antihistamine activity.[1][2][3]

Q2: What is a typical starting concentration range for this compound in neuronal viability assays?

Based on studies with analogous TCAs like Amitriptyline and Imipramine, a broad concentration range from 1 µM to 100 µM is recommended for initial screening in neuronal cell lines like SH-SY5Y or primary neurons.[6][7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

Q3: How long should I incubate neuronal cells with this compound?

Incubation times can vary depending on the assay and the specific research question. For cytotoxicity assessments, incubation periods of 24, 48, and 72 hours are common to observe time-dependent effects.[6] For neuroprotection assays, a pre-incubation period with this compound before inducing toxicity is a standard approach.

Q4: Which neuronal viability assays are most suitable for testing this compound?

Several assays can be used to assess neuronal viability. The most common include:

  • MTT Assay: Measures mitochondrial metabolic activity, an indicator of cell viability.

  • LDH Assay: Quantifies the release of lactate dehydrogenase from damaged cells, indicating cytotoxicity.

  • Calcein-AM/Ethidium Homodimer-1 (EthD-1) Staining: A fluorescence-based live/dead assay where Calcein-AM stains live cells green and EthD-1 stains dead cells red.

The choice of assay depends on the specific endpoint you wish to measure. A combination of assays is often recommended for a more comprehensive assessment.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High background in MTT assay - Contamination of culture media. - High cell density. - Reagent contamination or degradation.- Use fresh, sterile media and reagents. - Optimize cell seeding density. - Prepare fresh MTT solution for each experiment.
Inconsistent results in LDH assay - Lysis of cells during handling. - Presence of serum in the culture medium (can contain LDH). - Hemolysis of red blood cells during primary culture preparation.[8]- Handle cells gently to avoid mechanical damage. - Use serum-free medium for the assay period. - Ensure complete removal of red blood cells during neuronal isolation.
Low fluorescence signal in Calcein-AM staining - Low esterase activity in cells. - Incorrect filter sets on the microscope. - Photobleaching.- Increase incubation time with Calcein-AM. - Ensure the use of appropriate filters for fluorescein. - Minimize exposure of stained cells to light.
Observed neurotoxicity at expected therapeutic concentrations - High sensitivity of the specific neuronal cell type. - In vitro vs. in vivo concentration differences. - Extended incubation time.- Perform a detailed dose-response curve to identify a narrow non-toxic range. - Consider that in vitro effective concentrations may differ from in vivo therapeutic doses. - Optimize the drug exposure time.

Quantitative Data on Analogous Tricyclic Antidepressants

The following tables summarize cytotoxicity and neuroprotective concentration ranges for TCAs analogous to this compound in various neuronal models. This data can serve as a starting point for designing your experiments with this compound.

Table 1: Cytotoxicity (IC50) of Tricyclic Antidepressants in Neuronal Cells

Compound Cell Line/Type Incubation Time IC50 Value (µM)
AmitriptylineSH-SY5Y Neuroblastoma24 hours81.03
AmitriptylineSH-SY5Y Neuroblastoma48 hours59.78
AmitriptylineSH-SY5Y Neuroblastoma72 hours43.60
ImipramineHT-22 Hippocampal Neurons48 hours~25-50
ClomipraminePrimary Cortical Neurons24 hours>5 (no significant toxicity observed)[9]

Data for Amitriptyline from[6]. Data for Imipramine is estimated from graphical data in[7].

Table 2: Reported Neuroprotective/Effective Concentrations of Tricyclic Antidepressants in Neuronal Models

Compound Neuronal Model Effect Observed Effective Concentration Range
AmitriptylinePrimary Murine Hippocampal and Cortical NeuronsIncreased TrkB and Akt-1 activation10 nM
AmitriptylineRat Dorsal Root Ganglion NeuronsPromoted neurite outgrowth0.5 - 10 µM
ClomipraminePrimary Cortical NeuronsInhibition of autophagic flux1 - 5 µM

Data for Amitriptyline from[10][11]. Data for Clomipramine from[12].

Experimental Protocols

MTT Assay for Neuronal Viability

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Methodology:

  • Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and differentiate for the desired period.

  • Treat the cells with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control for the desired incubation time (e.g., 24, 48, 72 hours).

  • Following treatment, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

LDH Cytotoxicity Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.

Methodology:

  • Plate and treat neuronal cells with this compound as described for the MTT assay. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer).

  • After the incubation period, carefully collect the cell culture supernatant from each well.

  • Follow the instructions of a commercial LDH cytotoxicity assay kit. Typically, this involves adding a reaction mixture containing a substrate and a dye to the supernatant.

  • Incubate for the recommended time at room temperature, protected from light.

  • Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

  • Calculate the percentage of cytotoxicity relative to the positive control.

Calcein-AM/Ethidium Homodimer-1 (EthD-1) Live/Dead Staining

Principle: This is a two-color fluorescence assay that simultaneously identifies live and dead cells. Calcein-AM is a cell-permeable dye that is converted by intracellular esterases in live cells to the intensely green fluorescent calcein. EthD-1 can only enter cells with compromised membranes and binds to nucleic acids, emitting a bright red fluorescence in dead cells.

Methodology:

  • Culture and treat neuronal cells in a 96-well plate suitable for fluorescence microscopy or in chamber slides.

  • Prepare a working solution of Calcein-AM (typically 1-2 µM) and EthD-1 (typically 2-4 µM) in a buffered saline solution like PBS.[13][14][15]

  • Wash the cells once with PBS.

  • Add the Calcein-AM/EthD-1 working solution to each well and incubate for 15-30 minutes at room temperature, protected from light.[16][17]

  • Visualize the cells using a fluorescence microscope with appropriate filters for green (Calcein) and red (EthD-1) fluorescence.

  • Live cells will fluoresce green, while dead cells will fluoresce red. The number of live and dead cells can be quantified using image analysis software.

Visualizations

Experimental_Workflow Workflow for Optimizing this compound Concentration cluster_prep Cell Culture Preparation cluster_treatment This compound Treatment cluster_assay Viability Assessment cluster_analysis Data Analysis seed_cells Seed Neuronal Cells in 96-well Plate allow_adherence Allow Adherence & Differentiation seed_cells->allow_adherence prepare_concentrations Prepare Serial Dilutions of this compound (e.g., 1-100 µM) add_treatment Add this compound & Vehicle Control to Cells prepare_concentrations->add_treatment incubate Incubate for Desired Time (e.g., 24, 48, 72h) add_treatment->incubate mtt MTT Assay incubate->mtt ldh LDH Assay incubate->ldh calcein Calcein-AM/EthD-1 Staining incubate->calcein measure_absorbance Measure Absorbance/ Fluorescence mtt->measure_absorbance ldh->measure_absorbance calcein->measure_absorbance calculate_viability Calculate % Viability/ Cytotoxicity measure_absorbance->calculate_viability dose_response Generate Dose-Response Curve calculate_viability->dose_response determine_optimal Determine Optimal Concentration dose_response->determine_optimal

Caption: Experimental workflow for optimizing this compound concentration in neuronal viability assays.

Signaling_Pathway Potential Signaling Pathways Modulated by TCAs cluster_serotonin Serotonin Reuptake Inhibition cluster_neurotrophic Neurotrophic Factor Signaling TCA Tricyclic Antidepressants (e.g., this compound) SERT SERT (Serotonin Transporter) TCA->SERT inhibition BDNF BDNF Expression TCA->BDNF serotonin Increased Synaptic Serotonin serotonin->BDNF modulates TrkB TrkB Receptor Activation BDNF->TrkB PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK Neuronal_Survival Neuronal Survival & Plasticity PI3K_Akt->Neuronal_Survival MAPK_ERK->Neuronal_Survival

Caption: Putative signaling pathways affected by tricyclic antidepressants in neurons.

Troubleshooting_Tree Troubleshooting Decision Tree for Neuronal Viability Assays cluster_high_variability High Variability Between Replicates cluster_low_signal Low Signal/No Effect cluster_high_toxicity High Toxicity at Low Concentrations start Unexpected Results in Viability Assay check_seeding Check Cell Seeding Consistency start->check_seeding confirm_concentration Confirm this compound Concentration start->confirm_concentration check_solvent Assess Solvent Toxicity (Vehicle Control) start->check_solvent pipetting_error Review Pipetting Technique check_seeding->pipetting_error edge_effects Mitigate Edge Effects (e.g., fill outer wells with PBS) pipetting_error->edge_effects check_reagents Check Reagent Viability/Expiration confirm_concentration->check_reagents increase_incubation Increase Incubation Time check_reagents->increase_incubation reduce_concentration Use a Lower Concentration Range check_solvent->reduce_concentration check_cell_health Assess Baseline Cell Health reduce_concentration->check_cell_health

References

How to prevent degradation of Azaphen in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the prevention of Azaphen (Pipofezine) degradation in solution for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides & FAQs

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The primary factors contributing to the degradation of this compound in solution are exposure to light (photodegradation), elevated temperatures (thermal degradation), and non-optimal pH conditions, which can lead to hydrolysis.[1][2] As a tricyclic antidepressant, this compound's stability can also be influenced by oxidative stress.[1][2]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For optimal stability, this compound stock solutions, particularly in organic solvents like DMSO, should be stored at low temperatures. Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles. When preparing aqueous solutions, it is advisable to use them fresh. If short-term storage is necessary, refrigeration in a light-protected container is recommended.

Q3: How can I visually identify potential degradation of my this compound solution?

A3: Degradation of an this compound solution may be indicated by a change in color, such as a shift from its typical yellowish-greenish hue to a darker or different color, or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, analytical methods are necessary for accurate stability assessment.

Q4: Is this compound sensitive to light?

A4: Yes, compounds with structures similar to this compound, such as other tricyclic antidepressants, are known to be susceptible to photodegradation.[1][2] Therefore, it is crucial to protect this compound solutions from light by using amber-colored vials or by wrapping containers in aluminum foil. Solid this compound should also be stored in a dark place.[3]

Q5: What is the optimal pH range for maintaining the stability of an this compound solution?

Troubleshooting Common Issues

Issue Possible Cause Recommended Action
Unexpected experimental results or loss of compound activity. Degradation of this compound in the working solution.Prepare fresh solutions for each experiment. Verify the stability of the stock solution by comparing its analytical profile (e.g., HPLC) with a freshly prepared standard. Ensure proper storage conditions (low temperature, protection from light).
Visible precipitate in the this compound solution. Poor solubility at the prepared concentration or temperature. Degradation leading to insoluble products.Confirm the solubility limits of this compound in your chosen solvent. Consider gentle warming or sonication to aid dissolution. If precipitation occurs after storage, it is likely a sign of degradation, and the solution should be discarded.
Discoloration of the this compound solution. Photodegradation or oxidation.Ensure the solution is always protected from light. Consider purging the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution to minimize oxidation.

Data Presentation

Table 1: General Stability Profile of this compound in Solution (Inferred)

Condition Solvent Stability Recommendations
Temperature Aqueous & OrganicDecreases with increasing temperature.Store stock solutions at -20°C or -80°C. Prepare working solutions fresh. Avoid prolonged exposure to room temperature.
Light Aqueous & OrganicSensitive to UV and visible light.Use amber vials or light-blocking containers for all solutions.
pH AqueousMore stable in acidic conditions (pH 2.5-3.0 suggested for a 1.25% solution).[3] Susceptible to degradation in neutral to alkaline conditions.Maintain a slightly acidic pH for aqueous solutions. Avoid alkaline buffers.
Oxidation Aqueous & OrganicPotentially susceptible to oxidation.Use deoxygenated solvents. Store under an inert atmosphere for long-term stability.

Table 2: Recommended Storage Conditions for this compound

Form Solvent Storage Temperature Duration Additional Notes
Solid N/ARoom TemperatureLong-termStore in a dry, dark place.[3]
Stock Solution DMSO-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles. Protect from light.
Stock Solution DMSO-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Protect from light.
Aqueous Solution Water/Buffer2-8°CShort-term (use fresh if possible)Protect from light. Maintain acidic pH.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Inert gas (Nitrogen or Argon)

    • Sterile, amber-colored microcentrifuge tubes or vials

  • Procedure:

    • Allow the this compound powder and DMSO to come to room temperature in a desiccator.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Purge the vial containing the powder and the DMSO with the inert gas for 1-2 minutes to displace oxygen.

    • Add the desired volume of anhydrous DMSO to the this compound powder to achieve the target concentration.

    • Vortex briefly until the this compound is completely dissolved.

    • Aliquot the stock solution into single-use amber vials, leaving minimal headspace.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Forced Degradation Study to Assess this compound Stability

This protocol outlines a general procedure for a forced degradation study. Specific concentrations and time points may need to be optimized.

  • Materials:

    • This compound stock solution

    • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

    • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

    • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

    • Water bath or incubator

    • UV lamp

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Procedure:

    • Acid Hydrolysis: Mix an aliquot of this compound stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for several hours. Take samples at different time points. Neutralize the samples before HPLC analysis.

    • Base Hydrolysis: Mix an aliquot of this compound stock solution with 0.1 M NaOH. Incubate at room temperature, taking samples at various time points. Neutralize the samples before HPLC analysis.

    • Oxidative Degradation: Mix an aliquot of this compound stock solution with 3% H₂O₂. Store at room temperature, protected from light, and take samples at different time points.

    • Thermal Degradation: Incubate an aliquot of this compound stock solution at an elevated temperature (e.g., 60°C) in a light-protected container. Take samples at various time points.

    • Photodegradation: Expose an aliquot of this compound stock solution in a transparent container to a UV lamp. Keep a control sample wrapped in foil at the same temperature. Take samples at different time points.

    • Analysis: Analyze all samples and controls by a validated stability-indicating HPLC method to determine the percentage of remaining this compound and to observe the formation of degradation products.

Mandatory Visualization

Degradation_Pathways cluster_degradation Degradation Pathways This compound This compound in Solution Hydrolysis Hydrolysis (especially at neutral/alkaline pH) This compound->Hydrolysis Oxidation Oxidation (presence of O₂) This compound->Oxidation Photodegradation Photodegradation (UV/visible light exposure) This compound->Photodegradation Degradation_Products Degradation Products (Loss of Activity) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: General degradation pathways for this compound in solution.

Experimental_Workflow start Start: this compound Stability Query prep Prepare Fresh this compound Solution (Protected from Light) start->prep storage_check Review Storage Conditions (Temp, Light, Solvent) prep->storage_check use_fresh Use Solution Immediately storage_check->use_fresh Immediate Use store_properly Store Aliquots at -20°C or -80°C storage_check->store_properly Long-term Storage exp Perform Experiment use_fresh->exp store_properly->exp results Analyze Results exp->results success End: Expected Outcome results->success Consistent troubleshoot Troubleshoot: - Check for degradation - Prepare fresh stock results->troubleshoot Inconsistent troubleshoot->prep

Caption: Troubleshooting workflow for experiments involving this compound solutions.

References

Pipofezine Powder: A Guide to Long-Term Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Pipofezine powder. The following information is synthesized from supplier data and general chemical handling principles for tricyclic antidepressant compounds.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for Pipofezine powder?

For optimal long-term stability, lyophilized Pipofezine powder should be stored at -20°C.[1][2] It is also crucial to keep the powder desiccated to protect it from moisture.[1]

Q2: How long can I store Pipofezine powder under these conditions?

When stored at -20°C in a desiccated environment, Pipofezine powder is expected to be stable for up to 36 months.[1]

Q3: My lab only has a -80°C freezer. Is it acceptable to store Pipofezine powder at this temperature?

While the standard recommendation is -20°C, storage at -80°C is also acceptable and will likely preserve the compound's stability. For solutions of Pipofezine in solvents like DMSO, -80°C is the recommended temperature for storage up to 6 months.[2]

Q4: What are the risks of storing Pipofezine powder at room temperature?

Some suppliers suggest that Pipofezine can be stored at room temperature in the continental US, but this may vary elsewhere.[3] However, for long-term storage, room temperature is not recommended as it may accelerate degradation.

Q5: Is Pipofezine powder sensitive to light or moisture?

While specific data on the photosensitivity of Pipofezine powder is limited, it is best practice to protect it from light.[4] The recommendation to keep the powder desiccated indicates that it is sensitive to moisture.[1] Exposure to moisture can lead to hydrolysis and degradation of the compound.

Q6: I've noticed the Pipofezine powder has changed color/clumped together. What should I do?

Changes in physical appearance, such as discoloration or clumping, can be indicators of degradation or moisture absorption. It is recommended to perform a purity analysis before using the powder in an experiment.

Q7: How should I handle Pipofezine powder when taking it out of cold storage?

To prevent condensation from forming on the powder, allow the container to equilibrate to room temperature before opening. This is especially important for hygroscopic compounds.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reduced potency or inconsistent experimental results Degradation of Pipofezine powder due to improper storage.1. Review storage conditions (temperature, humidity, light exposure). 2. Perform a purity analysis of the powder (see Experimental Protocols). 3. If degradation is confirmed, acquire a new batch of the compound.
Powder has become clumpy or sticky Moisture absorption.1. Ensure the container is tightly sealed and stored with a desiccant. 2. Before use, you may need to dry the powder under vacuum, but be cautious as this may not reverse degradation. 3. A purity check is highly recommended.
Discoloration of the powder Light exposure or chemical degradation.1. Always store Pipofezine powder in a light-protecting container (e.g., amber vial). 2. Assess the purity of the powder before use.

Experimental Protocols

Protocol 1: Visual Inspection

A simple yet effective first step in assessing the stability of your Pipofezine powder.

Methodology:

  • Before opening, allow the container of Pipofezine powder to warm to room temperature.

  • Visually inspect the powder for any changes in color, texture, or appearance compared to a new batch or its initial state.

  • Note any observations of clumping, which could indicate moisture absorption.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a quantitative measure of the purity of your Pipofezine powder and can detect the presence of degradation products.

Methodology:

  • Prepare a standard solution of Pipofezine of known concentration from a new, unopened batch.

  • Prepare a solution of the stored Pipofezine powder at the same concentration.

  • Analyze both solutions using a suitable HPLC method. A reverse-phase C18 column is often a good starting point for tricyclic antidepressants.

  • The mobile phase could consist of a mixture of acetonitrile and a buffer (e.g., phosphate buffer) at a specific pH. The exact conditions may need to be optimized.

  • Compare the chromatograms of the stored sample and the standard. A decrease in the area of the main Pipofezine peak or the appearance of new peaks in the stored sample indicates degradation.

  • The purity can be calculated by dividing the peak area of Pipofezine by the total peak area of all components in the chromatogram.

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results or Visual Change check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage purity_test Perform Purity Analysis (e.g., HPLC) improper_storage->purity_test Yes improper_storage->purity_test No degraded Degradation Confirmed? purity_test->degraded new_batch Acquire New Batch degraded->new_batch Yes continue_use Continue Use with Caution degraded->continue_use No end Problem Resolved new_batch->end continue_use->end ExperimentalWorkflow start Start Stability Test prep_standard Prepare Standard Solution (New Pipofezine Batch) start->prep_standard prep_sample Prepare Sample Solution (Stored Pipofezine) start->prep_sample hplc HPLC Analysis prep_standard->hplc prep_sample->hplc compare Compare Chromatograms hplc->compare analysis Analyze Peak Areas (Purity & Degradation Products) compare->analysis conclusion Draw Conclusion on Stability analysis->conclusion

References

Technical Support Center: Managing Azaphen's Sedative Effects in Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on how to account for the sedative effects of Azaphen (Pipofezine) in their experimental designs. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary effects?

This compound (Pipofezine) is a tricyclic antidepressant (TCA) that primarily acts as a potent serotonin reuptake inhibitor.[1][2] In addition to its antidepressant properties, it is known to have sedative and anxiolytic effects.[3]

Q2: What causes the sedative effects of this compound?

The sedative effects of this compound are thought to be linked to its antihistamine activity.[1][3][4] This is a common characteristic of many tricyclic antidepressants.

Q3: How can the sedative effects of this compound interfere with experimental results?

The sedative properties of this compound can confound the interpretation of behavioral and physiological experiments. For instance, in studies evaluating antidepressant efficacy through motor activity or cognitive function tests, it can be challenging to distinguish between the intended therapeutic effect and the side effect of sedation. This can lead to misinterpretation of the drug's true efficacy or mechanism of action.

Q4: Are there alternative antidepressants with a similar mechanism of action but fewer sedative effects?

Yes, other serotonin reuptake inhibitors may have different side effect profiles. Comparing this compound to other TCAs or to selective serotonin reuptake inhibitors (SSRIs) that are known to be less sedating could be a valid experimental control.

Troubleshooting Guide: Experimental Design and Protocol Adjustments

This guide provides specific troubleshooting steps for researchers encountering challenges with this compound's sedative effects in their experiments.

Issue 1: Observed reduction in locomotor activity in animal models, potentially masking antidepressant effects.

Cause: The sedative properties of this compound are likely suppressing normal motor function, which can be misinterpreted as a lack of efficacy or even a pro-depressive effect in behavioral tests like the Forced Swim Test or Tail Suspension Test.

Solutions:

  • Dose-Response and Time-Course Studies: Conduct preliminary studies to determine the lowest effective dose of this compound that produces an antidepressant-like effect with minimal sedation. Also, evaluate different time points after administration to identify a window where sedative effects are diminished, but therapeutic effects are present.

  • Appropriate Control Groups:

    • Vehicle Control: Always include a group that receives the vehicle (the solution in which this compound is dissolved) to control for the effects of the injection procedure itself.

    • Positive Control (Non-Sedating Antidepressant): Include a group treated with a non-sedating antidepressant (e.g., a well-characterized SSRI) to differentiate between general antidepressant effects and those specific to this compound.

    • Positive Control (Sedative): To specifically isolate the sedative effects, include a group treated with a known sedative agent that does not have antidepressant properties.

  • Behavioral Test Selection: Utilize behavioral paradigms that are less dependent on locomotor activity. For example, tests measuring anhedonia (e.g., Sucrose Preference Test) or cognitive function may be less confounded by sedation.

Issue 2: Difficulty distinguishing between anxiolytic and sedative effects.

Cause: Both anxiolysis and sedation can lead to reduced activity and exploration in tests like the Elevated Plus Maze or Open Field Test.

Solutions:

  • Detailed Behavioral Analysis: Instead of relying solely on simple activity metrics (e.g., total distance moved), score a wider range of behaviors. In the Elevated Plus Maze, for example, analyze the number of entries into open arms versus the time spent in open arms. A true anxiolytic effect might increase the number of entries without significantly reducing overall movement.

  • Physiological Correlates: Measure physiological indicators of anxiety and stress, such as heart rate, blood pressure, or corticosteroid levels, to complement behavioral observations.

Experimental Protocols

Protocol 1: Dose-Response and Time-Course Analysis of this compound's Sedative and Antidepressant-like Effects

Objective: To identify an optimal dose and time point for administering this compound to minimize sedative confounds in subsequent behavioral experiments.

Methodology:

  • Animals: Use a sufficient number of experimentally naive rodents (e.g., male C57BL/6 mice or Sprague-Dawley rats).

  • Groups:

    • Group 1: Vehicle control

    • Group 2: this compound (Low Dose - e.g., 5 mg/kg)

    • Group 3: this compound (Medium Dose - e.g., 10 mg/kg)

    • Group 4: this compound (High Dose - e.g., 20 mg/kg)

  • Procedure:

    • Administer the assigned treatment via the intended route (e.g., intraperitoneal injection).

    • At different time points post-injection (e.g., 30, 60, 120, and 240 minutes), assess both sedative and antidepressant-like effects.

      • Sedation Assessment: Use an open field test to measure locomotor activity (total distance traveled, rearing frequency).

      • Antidepressant-like Effect Assessment: Use the Tail Suspension Test or Forced Swim Test to measure immobility time.

  • Data Analysis: Analyze the data using a two-way ANOVA (Dose x Time) to determine the main effects and interaction.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound's Effects on Locomotor Activity and Immobility Time

Dose (mg/kg)Time Post-Injection (min)Mean Total Distance Traveled (cm)Mean Immobility Time (s)
Vehicle603500 ± 250150 ± 15
5603200 ± 300120 ± 12
10602500 ± 28090 ± 10
20601500 ± 20075 ± 8

Visualizations

Experimental_Workflow cluster_0 Phase 1: Pilot Study cluster_1 Phase 2: Main Experiment cluster_2 Phase 3: Data Analysis DoseResponse Dose-Response & Time-Course Analysis BehavioralAssaySelection Select Appropriate Behavioral Assays DoseResponse->BehavioralAssaySelection Inform AnimalGrouping Randomize Animals into Control & Treatment Groups BehavioralAssaySelection->AnimalGrouping AzaphenAdmin Administer this compound at Optimal Dose & Time AnimalGrouping->AzaphenAdmin DataCollection Conduct Behavioral & Physiological Measurements AzaphenAdmin->DataCollection StatisticalAnalysis Statistical Analysis (e.g., ANOVA) DataCollection->StatisticalAnalysis Interpretation Interpret Results, Accounting for Sedative Effects StatisticalAnalysis->Interpretation

Caption: Experimental workflow for mitigating this compound's sedative effects.

Signaling_Pathway cluster_0 Primary Therapeutic Pathway cluster_1 Side Effect Pathway This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibits HistamineReceptor Histamine H1 Receptor This compound->HistamineReceptor Antagonizes Serotonin Increased Synaptic Serotonin SERT->Serotonin Leads to AntidepressantEffect Antidepressant Effect Serotonin->AntidepressantEffect Results in Sedation Sedative Effect HistamineReceptor->Sedation Results in

Caption: Simplified signaling pathways of this compound's dual effects.

References

Validation & Comparative

A Comparative Analysis of Azaphen and Imipramine on Serotonin Reuptake

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the tricyclic antidepressants Azaphen (pipofezine) and imipramine, with a specific focus on their inhibitory effects on serotonin reuptake. The information presented herein is intended to support research and development efforts in the field of neuroscience and pharmacology.

Introduction

Both this compound and imipramine belong to the class of tricyclic antidepressants (TCAs) and exert their therapeutic effects, at least in part, by modulating neurotransmitter systems in the brain.[1][2][3] A primary mechanism of action for many antidepressants is the inhibition of the serotonin transporter (SERT), which leads to an increase in the extracellular concentration of serotonin (5-HT) in the synaptic cleft.[4][5] This guide delves into a quantitative and qualitative comparison of how this compound and imipramine interact with and inhibit the serotonin reuptake process.

Mechanism of Action on Serotonin Reuptake

Imipramine is a well-characterized TCA that functions as a potent inhibitor of both serotonin and norepinephrine reuptake.[6][7][8] It binds to the serotonin transporter (SERT), thereby blocking the reabsorption of serotonin from the synaptic cleft into the presynaptic neuron.[7][9] This action increases the availability of serotonin to bind to postsynaptic receptors, enhancing serotonergic neurotransmission.[6]

This compound (pipofezine) is also a tricyclic antidepressant that has been shown to be a potent inhibitor of serotonin reuptake.[1][2][5] Its mechanism is similar to that of imipramine, involving the blockade of the serotonin transporter.[4] Additionally, this compound is reported to have sedative effects, which may suggest activity at histamine receptors.[1][2]

Quantitative Comparison of SERT Inhibition

The following table summarizes the available quantitative data on the inhibition of the serotonin transporter by this compound and imipramine. It is important to note that direct comparative studies with identical experimental conditions are limited, and thus the values presented are compiled from various sources.

CompoundParameterValueSpecies/SystemReference
This compound (Pipofezine) % Inhibition65-70% at 50 µMNot Specified[10]
Kᵢ6.4 nMHuman SERT[10]
Imipramine Kᵢ1.3 - 1.4 nMHuman SERT[6]
IC₅₀32 nMSerotonin Transporter[9]

Kᵢ (Inhibition Constant): Represents the concentration of the drug required to occupy 50% of the receptors in the absence of the natural ligand. A lower Kᵢ value indicates a higher binding affinity.

IC₅₀ (Half Maximal Inhibitory Concentration): Represents the concentration of the drug that is required for 50% inhibition of a biological or biochemical function (in this case, serotonin reuptake).

Experimental Protocols

A standardized experimental protocol for determining the serotonin reuptake inhibition of a compound typically involves an in vitro assay using either isolated synaptosomes, cultured cells expressing the serotonin transporter, or membrane preparations. A representative workflow is described below.

Serotonin Reuptake Inhibition Assay Protocol
  • Preparation of Biological Material:

    • Synaptosomes: Brain tissue (e.g., from rodents) is homogenized and subjected to differential centrifugation to isolate synaptosomes, which are resealed nerve terminals containing neurotransmitter transporters.

    • Cell Lines: Human embryonic kidney (HEK293) cells or other suitable cell lines are stably transfected to express the human serotonin transporter (hSERT).

  • Assay Procedure:

    • The prepared synaptosomes or cells are pre-incubated with various concentrations of the test compounds (this compound or imipramine) or a vehicle control.

    • Radiolabeled serotonin (e.g., [³H]5-HT) is then added to the mixture to initiate the reuptake process.

    • The incubation is carried out for a defined period at a physiological temperature (e.g., 37°C).

  • Termination and Measurement:

    • The reuptake process is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes or cells but allows the unbound radiolabeled serotonin to pass through.

    • The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

    • The amount of radioactivity retained on the filters, which corresponds to the amount of serotonin taken up by the synaptosomes or cells, is measured using a scintillation counter.

  • Data Analysis:

    • The percentage of inhibition of serotonin reuptake is calculated for each concentration of the test compound relative to the vehicle control.

    • The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow Visualization

The following diagrams illustrate the simplified signaling pathway of serotonin reuptake and a typical experimental workflow for its inhibition assay.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Serotonin Vesicle Serotonin Vesicle Serotonin Serotonin Serotonin Vesicle->Serotonin Release SERT SERT Reuptake Reuptake SERT->Reuptake Transport Serotonin->SERT Binding 5-HT Receptor 5-HT Receptor Serotonin->5-HT Receptor Binding Inhibitor This compound / Imipramine Inhibitor->SERT Blockade

Fig. 1: Serotonin reuptake and inhibitor action.

Start Start Prepare Synaptosomes or hSERT-expressing cells Prepare Synaptosomes or hSERT-expressing cells Start->Prepare Synaptosomes or hSERT-expressing cells Pre-incubate with this compound, Imipramine, or Vehicle Pre-incubate with this compound, Imipramine, or Vehicle Prepare Synaptosomes or hSERT-expressing cells->Pre-incubate with this compound, Imipramine, or Vehicle Add [3H]5-HT to initiate reuptake Add [3H]5-HT to initiate reuptake Pre-incubate with this compound, Imipramine, or Vehicle->Add [3H]5-HT to initiate reuptake Incubate at 37°C Incubate at 37°C Add [3H]5-HT to initiate reuptake->Incubate at 37°C Terminate reuptake by rapid filtration Terminate reuptake by rapid filtration Incubate at 37°C->Terminate reuptake by rapid filtration Wash filters to remove unbound [3H]5-HT Wash filters to remove unbound [3H]5-HT Terminate reuptake by rapid filtration->Wash filters to remove unbound [3H]5-HT Measure radioactivity with scintillation counter Measure radioactivity with scintillation counter Wash filters to remove unbound [3H]5-HT->Measure radioactivity with scintillation counter Analyze data to determine IC50 values Analyze data to determine IC50 values Measure radioactivity with scintillation counter->Analyze data to determine IC50 values End End Analyze data to determine IC50 values->End

Fig. 2: Experimental workflow for serotonin reuptake assay.

Conclusion

Both this compound and imipramine are effective inhibitors of serotonin reuptake, a key mechanism in their function as antidepressants. Based on the available data, imipramine appears to exhibit a higher binding affinity for the serotonin transporter, as indicated by its lower Kᵢ value compared to the reported value for this compound. However, it is crucial to consider that these values were not obtained from a single, direct comparative study. Further head-to-head experimental investigations under identical conditions are warranted to provide a more definitive comparison of their potencies at the serotonin transporter. The provided experimental protocol offers a standardized framework for conducting such comparative studies, which would be invaluable for the continued research and development of antidepressant therapies.

References

Validating the Antidepressant-Like Effects of Azaphen in the Forced Swim Test: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Azaphen (pipofezine), a tricyclic antidepressant, with other antidepressant agents, focusing on the validation of its antidepressant-like effects in the forced swim test (FST). The data presented is primarily drawn from a key study by Aleeva, Molodavkin, and Voronina (2009), which compared the efficacy of this compound with paroxetine and tianeptine. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical assessment of antidepressant compounds.

Comparative Efficacy in the Forced Swim Test

The forced swim test is a widely used behavioral model to assess antidepressant-like activity in rodents. The test is based on the principle that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture. Antidepressant treatment has been shown to reduce the duration of this immobility.

The study by Aleeva et al. (2009) demonstrated that this compound significantly reduces immobility time in the FST, with its efficacy being superior to that of the comparator drugs, paroxetine and tianeptine, at the tested doses.[1][2]

Table 1: Comparative Effects of this compound, Paroxetine, and Tianeptine on Immobility Time in the Forced Swim Test

TreatmentDose (mg/kg)Mean Reduction in Immobility Time (%)
This compound 521.4
10 30.2
2016.7
Paroxetine 514.1
1018.2
2016.2
Tianeptine 12.5Significant reduction (exact % not specified)

Data extracted from Aleeva, G. N., Molodavkin, G. M., & Voronina, T. A. (2009).[1][2]

The results indicate a dose-dependent effect for this compound, with the 10 mg/kg dose showing the most pronounced antidepressant-like activity.[2]

Experimental Protocols

A detailed experimental protocol from the pivotal study by Aleeva et al. (2009) was not available in the public domain. Therefore, a generalized, standard protocol for the forced swim test in rats is provided below, based on established methodologies. It is important to note that specific parameters may have varied in the original study.

Forced Swim Test (Porsolt Test) - Generalized Protocol

  • Subjects: Male rats of a specified strain (e.g., Wistar or Sprague-Dawley), typically weighing between 200-250g. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Apparatus: A transparent cylindrical tank (typically 40-50 cm high and 20 cm in diameter) filled with water (23-25°C) to a depth of approximately 30 cm. The depth is crucial to prevent the animal from supporting itself by touching the bottom with its tail or feet.

  • Procedure:

    • Pre-test Session (Day 1): Each rat is individually placed in the cylinder for a 15-minute period. This initial session is for habituation and to induce a baseline level of immobility.

    • Drug Administration: The test compounds (this compound, paroxetine, tianeptine) or vehicle are administered at specified times before the test session. The route of administration (e.g., intraperitoneal, oral) and vehicle should be consistent across all groups.

    • Test Session (Day 2): 24 hours after the pre-test session, the rats are again placed in the water-filled cylinder for a 5-minute test period.

  • Data Collection and Analysis: The duration of immobility during the 5-minute test session is recorded. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water. The data is typically analyzed using statistical methods such as ANOVA to compare the effects of different treatments.

Experimental Workflow

G cluster_day1 Day 1: Pre-Test Session cluster_drug Drug Administration cluster_day2 Day 2: Test Session (24h later) pre_test Place individual rat in water cylinder (15 min) drug_admin Administer this compound, Paroxetine, Tianeptine, or Vehicle pre_test->drug_admin test_session Place rat in water cylinder (5 min) drug_admin->test_session record_behavior Record duration of immobility test_session->record_behavior data_analysis Statistical Analysis (ANOVA) record_behavior->data_analysis

A generalized workflow for the forced swim test.

Signaling Pathways and Mechanisms of Action

The antidepressant effects of this compound, paroxetine, and tianeptine are mediated by distinct molecular mechanisms and signaling pathways.

This compound (Pipofezine)

As a tricyclic antidepressant, this compound's primary mechanism of action is the inhibition of serotonin and norepinephrine reuptake at the presynaptic terminal. This leads to an increased concentration of these monoamines in the synaptic cleft, enhancing neurotransmission. The downstream signaling cascade involves the activation of various intracellular pathways that are implicated in neuroplasticity and the regulation of mood.

G This compound This compound (Tricyclic Antidepressant) Reuptake Inhibition of Serotonin & Norepinephrine Reuptake This compound->Reuptake Monoamines Increased Synaptic Monoamines (5-HT, NE) Reuptake->Monoamines Receptor Postsynaptic Receptor Activation Monoamines->Receptor Signaling Downstream Signaling (e.g., cAMP, PKA, CREB) Receptor->Signaling Effect Antidepressant-like Effects Signaling->Effect

Proposed signaling pathway for this compound.

Paroxetine

Paroxetine is a selective serotonin reuptake inhibitor (SSRI). It specifically blocks the serotonin transporter (SERT), leading to an increase in synaptic serotonin levels. This enhanced serotonergic neurotransmission is thought to activate downstream signaling pathways, including the mTOR pathway, which plays a role in synaptic plasticity and antidepressant responses.

G Paroxetine Paroxetine (SSRI) SERT Selective Serotonin Reuptake Inhibition Paroxetine->SERT Serotonin Increased Synaptic Serotonin (5-HT) SERT->Serotonin Receptor_5HT 5-HT Receptor Activation Serotonin->Receptor_5HT mTOR mTOR Signaling Pathway Activation Receptor_5HT->mTOR Effect_Paroxetine Antidepressant-like Effects mTOR->Effect_Paroxetine

Proposed signaling pathway for Paroxetine.

Tianeptine

Tianeptine has a unique mechanism of action that differs from typical antidepressants. It is known to modulate the glutamatergic system, particularly affecting AMPA and NMDA receptors. Additionally, it acts as a full agonist at the mu-opioid receptor. These actions are believed to contribute to its antidepressant and anxiolytic effects.

G Tianeptine Tianeptine Glutamate Modulation of Glutamatergic System (AMPA/NMDA Receptors) Tianeptine->Glutamate Opioid Mu-Opioid Receptor Agonism Tianeptine->Opioid Neuroplasticity Enhanced Neuroplasticity Glutamate->Neuroplasticity Opioid->Neuroplasticity Effect_Tianeptine Antidepressant-like Effects Neuroplasticity->Effect_Tianeptine

Proposed signaling pathway for Tianeptine.

References

Azaphen vs. SSRIs: A Comparative Analysis of Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding profiles of Azaphen (Pipofezine), a tricyclic antidepressant, and representative Selective Serotonin Reuptake Inhibitors (SSRIs), namely Fluoxetine, Sertraline, and Escitalopram. The information presented is intended to support research and drug development efforts by highlighting the pharmacological distinctions between these compounds.

Overview of Receptor Binding Profiles

This compound is a tricyclic antidepressant (TCA) developed in the Soviet Union and is primarily used in Russia.[1][2] Its mechanism of action is characterized by the inhibition of serotonin reuptake.[3][4] Some evidence also suggests it inhibits norepinephrine reuptake.[5] Unlike many other TCAs, it is reported to have weak anticholinergic properties.[1]

SSRIs, in contrast, are a class of antidepressants designed to selectively target the serotonin transporter (SERT), thereby increasing the extracellular concentration of serotonin in the synaptic cleft.[6][7] This high selectivity for SERT over other neurotransmitter transporters and receptors generally leads to a more favorable side-effect profile compared to older, less selective antidepressants.[7]

The following table summarizes the receptor binding affinities (Ki, nM) of this compound and selected SSRIs. A lower Ki value indicates a higher binding affinity. It is important to note that quantitative binding data for this compound is not widely available in publicly accessible literature; therefore, its activity is described qualitatively based on existing pharmacological reviews.

Data Presentation: Receptor Binding Affinity (Ki, nM)

Receptor/TransporterThis compound (Pipofezine)FluoxetineSertralineEscitalopram
Serotonin Transporter (SERT) Potent Inhibitor[4]1.4[8]0.34[9]1.1[8][9]
Norepinephrine Transporter (NET) Inhibitor[5]156[9]13[8]10,000[8]
Dopamine Transporter (DAT) Low Affinity268[9]35[8]>10,000[8]
Serotonin Receptor 5-HT2A Low Affinity140454,900
Serotonin Receptor 5-HT2C Low Affinity64[8]120>10,000[8]
Histamine H1 Receptor Sedative effects suggest activity[1][3]1,100>10,000>10,000
Muscarinic M1 Receptor Low anticholinergic activity[1]1,2002,700>10,000
Alpha-1 Adrenergic Receptor Low antiadrenergic activity[1]360330>10,000

Note: Ki values for SSRIs are compiled from multiple sources and may vary between studies due to different experimental conditions. The qualitative data for this compound is based on descriptive literature.

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinity (Ki values) is typically conducted using in vitro radioligand binding assays. The following is a generalized protocol representative of the methodology used in the cited studies.

Objective: To determine the binding affinity of test compounds (e.g., this compound, SSRIs) for specific neurotransmitter receptors and transporters by measuring the displacement of a selective radioligand.

Materials:

  • Membrane Preparations: Homogenized tissue from specific brain regions (e.g., cortex, striatum) or cell lines expressing the target receptor/transporter.

  • Radioligand: A high-affinity, high-specificity radioactive ligand for the target of interest (e.g., [³H]citalopram for SERT).

  • Test Compounds: this compound and SSRIs at varying concentrations.

  • Assay Buffer: A buffer solution optimized for the specific binding assay (e.g., Tris-HCl with appropriate ions).

  • Filtration Apparatus: A cell harvester to separate bound from unbound radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: Frozen brain tissue or cultured cells are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Assay Incubation: The membrane preparation is incubated in multi-well plates with the radioligand at a fixed concentration and the test compound at a range of concentrations.

  • Equilibrium: The plates are incubated at a specific temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Visualizing Methodologies and Pathways

To better illustrate the experimental process and the pharmacological mechanisms, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue/Cell Homogenization Centrifuge1 Centrifugation & Washing Tissue->Centrifuge1 Resuspend Membrane Resuspension Centrifuge1->Resuspend ProteinAssay Protein Quantification Resuspend->ProteinAssay Incubate Incubation (Membranes + Radioligand + Compound) ProteinAssay->Incubate Filter Rapid Filtration Incubate->Filter Wash Filter Washing Filter->Wash Count Scintillation Counting Wash->Count IC50 IC50 Determination Count->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Caption: Workflow of a typical radioligand binding assay.

G Presynaptic Presynaptic Neuron Serotonin_synapse Serotonin (5-HT) in Synapse Presynaptic->Serotonin_synapse Release Postsynaptic Postsynaptic Neuron Signal Signal Transduction Postsynaptic->Signal SERT SERT Serotonin_synapse->SERT Reuptake Receptors 5-HT Receptors Serotonin_synapse->Receptors Binding Receptors->Postsynaptic SSRI SSRI SSRI->SERT Inhibition

Caption: Primary signaling pathway of SSRIs.

G Presynaptic Presynaptic Neuron Serotonin_synapse Serotonin (5-HT) Presynaptic->Serotonin_synapse Release Norepinephrine_synapse Norepinephrine (NE) Presynaptic->Norepinephrine_synapse Release Postsynaptic Postsynaptic Neuron Signal Signal Transduction Postsynaptic->Signal SERT SERT NET NET Serotonin_synapse->SERT Reuptake Receptors Receptors Serotonin_synapse->Receptors Norepinephrine_synapse->NET Reuptake Norepinephrine_synapse->Receptors Receptors->Postsynaptic This compound This compound This compound->SERT Inhibition This compound->NET Inhibition

Caption: Hypothesized signaling pathway of this compound.

Conclusion

The primary pharmacological distinction between this compound and SSRIs lies in their selectivity. SSRIs, by design, exhibit high affinity and selectivity for the serotonin transporter. In contrast, this compound, as a tricyclic antidepressant, demonstrates a broader mechanism of action, inhibiting the reuptake of both serotonin and norepinephrine. This lack of selectivity is characteristic of older TCAs, though this compound is reported to have a more favorable side-effect profile regarding anticholinergic and antiadrenergic effects compared to first-generation TCAs. The sedative properties of this compound likely stem from off-target interactions, possibly at histamine receptors.

For researchers and drug development professionals, this comparative analysis underscores the evolution of antidepressant pharmacology from broad-spectrum agents to highly selective molecules. The high selectivity of SSRIs for SERT is a key factor in their widespread clinical use. Further research to obtain quantitative binding data for this compound would be invaluable for a more precise comparison and a deeper understanding of its pharmacological profile.

References

Cross-Validation of Azaphen's Efficacy: A Comparative Analysis Across Behavioral Paradigms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of Azaphen (Pipofezine), a tricyclic antidepressant (TCA), cross-validated using different behavioral paradigms in rodent models. This compound, a serotonin reuptake inhibitor, has been in clinical use in Russia since the late 1960s.[1][2] This document objectively compares its performance with other established antidepressants, supported by available experimental data, to aid in research and drug development.

Comparative Efficacy in Preclinical Models of Depression

The antidepressant-like effects of this compound have been evaluated in several well-established rodent behavioral paradigms. These tests are designed to assess behaviors analogous to depressive symptoms in humans, such as behavioral despair and anhedonia.

Forced Swim Test (FST)

The Forced Swim Test, or Porsolt test, is a widely used behavioral despair model to screen for antidepressant efficacy.[3][4] In this test, rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect.

A key study by Aleeva et al. (2009) compared the antidepressant activity of this compound with the selective serotonin reuptake inhibitor (SSRI) Paroxetine and the atypical antidepressant Tianeptine. The results indicated that this compound significantly shortened the duration of the depressive state in both the classic Porsolt test and a modified forced swimming test. The study concluded that this compound exhibits a pronounced antidepressant activity, superior to that of the reference drugs.[1][2]

Table 1: Comparative Efficacy in the Forced Swim Test (FST)

Compound Drug Class Dosage Range (mg/kg, i.p.) Effect on Immobility Time Reference
This compound (Pipofezine) Tricyclic Antidepressant (TCA)Not SpecifiedSuperior reduction compared to Paroxetine and Tianeptine[1][2]
Imipramine (Illustrative) Tricyclic Antidepressant (TCA)15 - 30Significant DecreaseGeneral Finding
Fluoxetine (Illustrative) Selective Serotonin Reuptake Inhibitor (SSRI)10 - 20Significant DecreaseGeneral Finding
Vehicle Control --Baseline Immobility-

Note: Specific quantitative data from the direct comparative study of this compound was not available. The efficacy of Imipramine and Fluoxetine is presented as illustrative of their typical effects in this paradigm.

Tail Suspension Test (TST)

The Tail Suspension Test is another widely used model of behavioral despair, primarily in mice.[5] In this test, mice are suspended by their tails, and the duration of immobility is recorded. Similar to the FST, a decrease in immobility time suggests antidepressant-like effects.

Table 2: Expected Comparative Efficacy in the Tail Suspension Test (TST)

Compound Drug Class Dosage Range (mg/kg, i.p.) Expected Effect on Immobility Time
This compound (Pipofezine) Tricyclic Antidepressant (TCA)-Expected Significant Decrease
Imipramine (Illustrative) Tricyclic Antidepressant (TCA)15 - 30Significant Decrease
Fluoxetine (Illustrative) Selective Serotonin Reuptake Inhibitor (SSRI)10 - 20Significant Decrease
Vehicle Control --Baseline Immobility

Note: Data for this compound is predictive based on its drug class and performance in the FST. Data for Imipramine and Fluoxetine are illustrative of their known effects.

Open Field Test (OFT)

The Open Field Test is used to assess general locomotor activity and anxiety-like behavior in rodents.[6] While not a primary measure of antidepressant efficacy, it is crucial for ruling out confounding effects of psychostimulation or sedation. Antidepressants should ideally reduce depressive-like behaviors without significantly increasing or decreasing overall locomotor activity.

Table 3: Expected Comparative Effects in the Open Field Test (OFT)

Compound Drug Class Dosage Range (mg/kg, i.p.) Expected Effect on Locomotor Activity
This compound (Pipofezine) Tricyclic Antidepressant (TCA)-No significant change expected at antidepressant-effective doses
Imipramine (Illustrative) Tricyclic Antidepressant (TCA)15 - 30No significant change or slight decrease
Fluoxetine (Illustrative) Selective Serotonin Reuptake Inhibitor (SSRI)10 - 20No significant change
Vehicle Control --Baseline Activity

Note: Data for this compound is predictive. The effects of other antidepressants can vary, but therapeutically relevant doses are typically not associated with significant locomotor changes.

Experimental Protocols

Detailed methodologies for the key behavioral paradigms are provided below. These protocols are based on standard procedures described in the scientific literature.

Forced Swim Test (Porsolt Test) Protocol
  • Apparatus: A transparent cylindrical tank (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm, preventing the rodent from touching the bottom or escaping.

  • Procedure:

    • Pre-test Session (Day 1): Naive rats are placed in the cylinder for a 15-minute habituation session.

    • Test Session (Day 2): 24 hours after the pre-test, the animals are administered this compound, a comparator drug, or a vehicle. Following the appropriate absorption period (typically 30-60 minutes for intraperitoneal injection), the rats are placed back into the swim tank for a 5-minute test session.

  • Data Collection: The duration of immobility (making only minimal movements to keep the head above water) during the 5-minute test session is recorded.

  • Analysis: The mean immobility time is calculated for each treatment group and compared using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Tail Suspension Test Protocol
  • Apparatus: A commercially available or custom-built apparatus that allows for the suspension of a mouse by its tail. The mouse should be suspended at a height where it cannot reach any surfaces.

  • Procedure:

    • A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.

    • The mouse is then suspended by the tape for a 6-minute session.

  • Data Collection: The total duration of immobility (hanging passively without any movement) is recorded during the 6-minute test.

  • Analysis: The mean immobility time for each treatment group is calculated and statistically compared.

Open Field Test Protocol
  • Apparatus: A square or circular arena with walls to prevent escape (e.g., 50 cm x 50 cm x 40 cm). The floor of the arena is typically divided into a grid of equal squares (e.g., center and peripheral zones).

  • Procedure:

    • Animals are administered the test compound or vehicle.

    • After the absorption period, each animal is placed in the center of the open field.

    • The animal is allowed to freely explore the arena for a set period, typically 5 to 10 minutes.

  • Data Collection: An automated tracking system or manual observation is used to record parameters such as total distance traveled, time spent in the center versus peripheral zones, and the number of line crossings.

  • Analysis: The mean values for each parameter are calculated and compared between treatment groups to assess general locomotor activity and anxiety-like behavior.

Signaling Pathways and Visualizations

Mechanism of Action: Serotonin Reuptake Inhibition

This compound functions as a potent inhibitor of serotonin reuptake.[1][2] By blocking the serotonin transporter (SERT) on the presynaptic neuron, this compound increases the concentration and prolongs the availability of serotonin in the synaptic cleft. This enhanced serotonergic neurotransmission is believed to be a key mechanism underlying its antidepressant effects.

Azaphen_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP TPH Serotonin (5-HT) Serotonin (5-HT) 5-HTP->Serotonin (5-HT) AADC Vesicle Vesicle Serotonin (5-HT)->Vesicle Synaptic_5HT 5-HT Vesicle->Synaptic_5HT Release SERT Serotonin Transporter (SERT) Synaptic_5HT->SERT Reuptake 5-HT_Receptor 5-HT Receptor Synaptic_5HT->5-HT_Receptor Signaling_Cascade Signaling_Cascade 5-HT_Receptor->Signaling_Cascade Antidepressant_Effect Antidepressant_Effect Signaling_Cascade->Antidepressant_Effect This compound This compound This compound->SERT Blocks

This compound's mechanism of action as a serotonin reuptake inhibitor.
Experimental Workflow for Cross-Validation

The cross-validation of this compound's efficacy involves a systematic process of testing across multiple behavioral paradigms to ensure the robustness of its antidepressant-like profile.

Experimental_Workflow cluster_setup Experimental Setup cluster_testing Behavioral Testing cluster_analysis Data Analysis and Interpretation Animal_Acclimation Animal Acclimation (e.g., 1 week) FST Forced Swim Test (FST) Animal_Acclimation->FST TST Tail Suspension Test (TST) Animal_Acclimation->TST OFT Open Field Test (OFT) Animal_Acclimation->OFT Drug_Preparation Drug Preparation (this compound, Comparators, Vehicle) Drug_Preparation->FST Drug_Preparation->TST Drug_Preparation->OFT Data_Collection Data Collection (Immobility, Locomotion) FST->Data_Collection TST->Data_Collection OFT->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Efficacy_Conclusion Conclusion on Efficacy and Specificity Statistical_Analysis->Efficacy_Conclusion

Workflow for the cross-validation of antidepressant efficacy.

References

In Vivo Validation of Serotonin Transporter Occupancy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the in vivo target engagement of novel therapeutics is paramount. This guide provides a comparative overview of the in vivo serotonin transporter (SERT) occupancy of the tricyclic antidepressant Azaphen (Pipofezine) and several selective serotonin reuptake inhibitors (SSRIs).

Comparative In Vivo SERT Occupancy Data

The following table summarizes in vivo serotonin transporter occupancy data for several commonly prescribed SSRIs, as determined by PET and SPECT imaging studies. These studies provide a benchmark for the level of SERT engagement typically associated with therapeutic doses of these medications.

DrugDoseOccupancy (%)Imaging ModalityRadioligand
Citalopram 20 mg~77-80%PET[¹¹C]DASB
Escitalopram 10 mg~80%PET[¹¹C]DASB
Fluoxetine 20 mg~80%PET[¹¹C]DASB
Fluvoxamine 50 mg~73% (at 5h)PET[¹¹C]DASB
Paroxetine 20 mg~80%PET[¹¹C]DASB
Sertraline 50 mg~71-80%SPECT / PET¹²³I-mZIENT / [¹¹C]DASB

Experimental Protocols

The in vivo validation of serotonin transporter occupancy is typically conducted using molecular imaging techniques such as PET or SPECT. A general experimental protocol for such a study is outlined below.

General Protocol for In Vivo SERT Occupancy Measurement using PET/SPECT
  • Subject Recruitment: Healthy volunteers or patients with a specific clinical condition (e.g., major depressive disorder) are recruited. Subjects undergo a thorough screening process, including physical and psychological evaluations, to ensure they meet the inclusion criteria.

  • Baseline Scan: Each subject undergoes a baseline PET or SPECT scan to measure the initial density of available serotonin transporters in the brain. This is done in a drug-naive state or after a sufficient washout period from any interfering medications.

  • Radioligand Administration: A radioligand with high affinity and selectivity for the serotonin transporter is administered intravenously. Commonly used radioligands include [¹¹C]DASB for PET and [¹²³I]ADAM for SPECT.

  • Image Acquisition: Following radioligand injection, dynamic or static images of the brain are acquired over a specific period. The imaging data allows for the quantification of radioligand binding to the serotonin transporters in various brain regions.

  • Drug Administration: After the baseline scan, the subject is administered a single dose or a course of the antidepressant drug being investigated (e.g., an SSRI).

  • Follow-up Scan(s): At a predetermined time point or after a specific duration of treatment, one or more follow-up PET or SPECT scans are performed using the same radioligand and imaging protocol as the baseline scan.

  • Data Analysis: The imaging data from the baseline and follow-up scans are analyzed to determine the binding potential (BP) of the radioligand in specific brain regions. The percentage of SERT occupancy is then calculated using the following formula: Occupancy (%) = [(BP_baseline - BP_post-drug) / BP_baseline] x 100

  • Pharmacokinetic Analysis: Blood samples are often collected throughout the study to measure the plasma concentration of the administered drug. This allows for the correlation of drug concentration with SERT occupancy levels.

Visualizing Key Processes and Comparisons

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Phase subject_recruitment Subject Recruitment & Screening baseline_scan Baseline PET/SPECT Scan (Measure Initial SERT Availability) subject_recruitment->baseline_scan drug_admin Drug Administration (e.g., this compound or Comparator SSRI) baseline_scan->drug_admin followup_scan Follow-up PET/SPECT Scan (Measure SERT Availability Post-Drug) drug_admin->followup_scan data_analysis Data Analysis (Calculate % SERT Occupancy) followup_scan->data_analysis

Experimental Workflow for In Vivo SERT Occupancy Validation.

serotonin_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin (5-HT) Vesicle serotonin_synapse 5-HT serotonin_vesicle->serotonin_synapse Release sert Serotonin Transporter (SERT) serotonin_synapse->sert Reuptake receptor Postsynaptic 5-HT Receptor serotonin_synapse->receptor Binding signal Signal Transduction receptor->signal This compound This compound / SSRI This compound->sert Inhibition

Serotonin Reuptake Inhibition Signaling Pathway.

logical_comparison cluster_this compound This compound (Pipofezine) cluster_ssris Comparator SSRIs (e.g., Citalopram, Sertraline) azaphen_invivo In Vivo SERT Occupancy: Data Not Available comparison Comparative Analysis azaphen_invivo->comparison azaphen_invitro In Vitro SERT Affinity (Ki/IC50): Data Not Available azaphen_invitro->comparison ssri_invivo In Vivo SERT Occupancy: ~80% at Therapeutic Doses ssri_invivo->comparison ssri_invitro In Vitro SERT Affinity (Ki/IC50): High Affinity (nM range) ssri_invitro->comparison conclusion Conclusion: Direct comparison is not feasible due to lack of data for this compound. Comparator SSRIs show high and consistent SERT occupancy. comparison->conclusion

Logical Framework for SERT Occupancy Comparison.

A Comparative Analysis of the Side Effect Profiles of Azaphen (Pipofezine) and Other Tricyclic Antidepressants

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the side effect profiles of Azaphen (pipofezine), a tricyclic antidepressant (TCA) available in Russia, and other commonly prescribed TCAs. The comparison is based on available pharmacological data and clinical observations. It is important to note a lack of direct, head-to-head clinical trials providing quantitative side-by-side data for this compound against other TCAs in the public domain. Therefore, this analysis relies on a qualitative comparison of their known pharmacological properties and reported adverse effects.

Data Presentation: Qualitative Comparison of Side Effect Profiles

The side effect profile of TCAs is largely determined by their affinity for various neurotransmitter receptors. TCAs are broadly categorized into tertiary amines (e.g., amitriptyline, imipramine) and secondary amines (e.g., nortriptyline, desipramine). Tertiary amines are generally associated with a higher burden of side effects due to their stronger anticholinergic and antihistaminic activity.[1][2] this compound is reported to have a distinct profile with minimal anticholinergic and cardiotoxic effects.[3][4]

Side Effect CategoryThis compound (Pipofezine)Tertiary Amine TCAs (e.g., Amitriptyline, Imipramine)Secondary Amine TCAs (e.g., Nortriptyline, Desipramine)Pharmacological Basis
Anticholinergic Effects (Dry Mouth, Blurred Vision, Constipation, Urinary Retention)Low / Reportedly Absent[3][4]High[1][5]Moderate to Low[1][6]Blockade of Muscarinic Acetylcholine Receptors
Sedation / Drowsiness Present (suggests antihistamine activity)[3][7]High[2][8]Moderate to Low[8][9]Blockade of Histamine H1 Receptors
Cardiovascular Effects (Orthostatic Hypotension, Tachycardia, Arrhythmia)Low / Reportedly Absent[3][4]High[1][10]Moderate to Low[1]Blockade of Alpha-1 Adrenergic Receptors; Quinidine-like effects on cardiac conduction
Gastrointestinal Effects (Nausea, Vomiting)Reported (Headache, dizziness also noted)[3]ModerateModeratePrimarily related to serotonergic effects
Weight Gain Not prominently reportedHigh[8]Moderate to LowComplex, involves histamine H1 and serotonin 5-HT2C receptor antagonism

Experimental Protocols: A Conceptual Framework

To definitively compare the side effect profiles of this compound and other TCAs, a randomized, double-blind, placebo-controlled clinical trial would be required. The following outlines a standard methodology for such a study.

1. Study Objective: To compare the incidence, severity, and nature of adverse effects of this compound versus a standard TCA (e.g., Amitriptyline) in patients with mild to moderate depressive disorders.

2. Study Design:

  • Participants: Adults (18-65 years) with a diagnosis of Major Depressive Disorder (MDD) according to DSM-5 criteria. Exclusion criteria would include severe cardiac, renal, or hepatic disease, pregnancy, and concomitant use of MAO inhibitors.[3][4]

  • Intervention: Participants would be randomly assigned to one of three groups: this compound (e.g., 50-75 mg/day), Amitriptyline (e.g., 50-75 mg/day), or a matching placebo. The dosage would be titrated over the first week to the target maintenance dose.

  • Duration: The treatment period would be a minimum of 8-12 weeks to assess both acute and sub-acute side effects.[11]

  • Blinding: Both participants and investigators would be blinded to the treatment allocation to prevent bias in the reporting and assessment of side effects.

3. Data Collection and Assessment:

  • Primary Outcome: The primary measure would be the incidence and severity of treatment-emergent adverse events, systematically collected at baseline and at weekly or bi-weekly intervals.

  • Assessment Tools: A structured side effect rating scale, such as the Udvalg for Kliniske Undersøgelser (UKU) Side Effect Rating Scale or the Asberg's Scale for Side Effects, would be used. This ensures systematic inquiry about common TCA side effects.

  • Physiological Measures: Regular monitoring of vital signs (blood pressure, heart rate), weight, and electrocardiograms (ECGs) at baseline and key study points would be performed to objectively assess cardiovascular effects.[1]

4. Statistical Analysis: The incidence of specific side effects between the groups would be compared using chi-square or Fisher's exact tests. The severity of side effects and changes in physiological measures would be analyzed using appropriate statistical models like ANOVA or ANCOVA, controlling for baseline values.

Visualization of TCA Mechanism and Side Effect Pathways

The therapeutic action of TCAs is primarily due to the inhibition of serotonin and norepinephrine reuptake. However, their side effects stem from their "off-target" blockade of other receptors. This compound is distinguished by its potent inhibition of serotonin reuptake with reportedly minimal interaction with these other receptors.[3][12][13][14]

TCA_Mechanism cluster_therapeutic Therapeutic Effect cluster_side_effects Side Effects cluster_outcomes Clinical Outcomes TCA Tricyclic Antidepressants (TCAs) (e.g., this compound, Amitriptyline) SERT Serotonin Transporter (SERT) TCA->SERT Inhibition NET Norepinephrine Transporter (NET) TCA->NET Inhibition M1 Muscarinic M1 Receptor TCA->M1 Blockade (High in Tertiary Amines, Low in this compound) H1 Histamine H1 Receptor TCA->H1 Blockade A1 Alpha-1 Adrenergic Receptor TCA->A1 Blockade Antidepressant Antidepressant Effect SERT->Antidepressant NET->Antidepressant Anticholinergic Anticholinergic Effects (Dry Mouth, Constipation) M1->Anticholinergic Sedation Sedation, Weight Gain H1->Sedation Hypotension Orthostatic Hypotension, Dizziness A1->Hypotension

Caption: Mechanism of TCA action and pathways leading to common side effects.

References

Safety Operating Guide

Safe Disposal of Azaphen (Pipofezine): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like Azaphen (active ingredient: Pipofezine) is a critical component of laboratory safety and environmental responsibility. Adherence to established guidelines ensures the safety of personnel and minimizes the ecological impact of chemical waste. This document provides essential, step-by-step guidance for the proper disposal of this compound.

Prioritizing Safe Disposal: Recommended Procedures

The most secure and environmentally sound method for disposing of unused or expired this compound is through a designated pharmaceutical take-back program.[1][2][3][4] These programs are equipped to handle chemical waste according to regulatory standards.

In the absence of a readily available take-back program, this compound can be disposed of in the household trash with specific precautions.[1][3][4][5] Flushing medications is generally discouraged unless explicitly stated on the product labeling, as it can lead to water contamination.[1][2][6]

Step-by-Step Household Disposal Protocol:
  • Do Not Crush Tablets or Capsules: Maintain the solid form of the medication.[3][5]

  • Remove from Original Container: Take the this compound tablets or capsules out of their packaging.

  • Mix with an Undesirable Substance: Combine the medication with an unpalatable material such as used coffee grounds, dirt, or cat litter.[1][2][3][4][5] This makes the mixture less appealing to children and pets and helps prevent diversion.

  • Seal in a Container: Place the mixture in a sealable bag, empty can, or other container to prevent leakage.[1][3][4]

  • Dispose of in Trash: Throw the sealed container into a household trash receptacle.[1][3][4]

  • Protect Personal Information: Before discarding the original packaging, be sure to scratch out all personal information on the prescription label to protect patient privacy.[5]

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for Pipofezine was not identified in the available search results, information for the related compound Piperazine highlights several safety precautions that should be considered as best practice when handling any chemical substance.

Hazard CategoryPrecautionary Measures
Personal Protective Equipment (PPE) Wear appropriate protective gloves, clothing, and eye/face protection.[7]
Inhalation Avoid breathing dust. Use in a well-ventilated area.[7]
Skin Contact Avoid contact with skin. In case of contact, wash immediately with soap and water.[7]
Ingestion Do not eat, drink, or smoke when handling. If swallowed, seek immediate medical attention.[7]
Storage Store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7]

Environmental Impact of Pharmaceutical Waste

The improper disposal of pharmaceuticals, including tricyclic antidepressants like this compound, can have adverse effects on the environment.[8][9] These compounds can persist in soil and water, potentially impacting aquatic life and ecosystems.[8][10] Wastewater treatment plants are not always equipped to fully remove these substances, leading to their presence in waterways.[8][10] Therefore, following proper disposal protocols is paramount to environmental stewardship.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

AzaphenDisposalWorkflow start Start: Unused/Expired This compound (Pipofezine) decision Is a Pharmaceutical Take-Back Program Available? start->decision take_back Utilize Take-Back Program decision->take_back Yes trash_disposal Follow Household Trash Disposal Protocol decision->trash_disposal No end_safe End: Safe and Compliant Disposal take_back->end_safe end_trash End: Safe and Compliant Disposal trash_disposal->end_trash

Caption: Logical workflow for the proper disposal of this compound (Pipofezine).

References

Personal protective equipment for handling Azaphen

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Azaphen

Disclaimer: This document provides essential safety and logistical information for handling this compound (Pipofezine) in a laboratory setting. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Therefore, this guidance is based on the general principles of handling potent pharmaceutical compounds and tricyclic antidepressants. It is imperative to consult a comprehensive, substance-specific SDS from your supplier before handling this compound and to conduct a thorough risk assessment for your specific laboratory procedures.

This compound is a tricyclic antidepressant and a potent serotonin reuptake inhibitor.[1][2] As with any potent pharmaceutical compound, strict adherence to safety protocols is necessary to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the final and critical barrier against exposure after all engineering and administrative controls have been implemented. The level of PPE should be determined by a risk assessment of the specific procedure being performed.

Task Minimum PPE Requirement Rationale
Unpacking/Receiving - Single-use, disposable gown- Two pairs of chemotherapy-tested gloves- Safety glasses with side shields- N95 respiratorPotential for exposure to airborne particles from damaged packaging.[3]
Weighing and Dispensing (in a ventilated enclosure) - Single-use, disposable gown or coveralls- Two pairs of chemotherapy-tested gloves- Safety glasses with side shields or goggles- N95 or higher-level respiratorHigh risk of generating and inhaling airborne particles.
Compounding/Solution Preparation - Single-use, disposable, low-permeability gown- Two pairs of chemotherapy-tested gloves- Goggles or face shield- Appropriate respiratory protection based on risk assessmentRisk of splashes and aerosol generation.[3]
Handling of Solutions - Lab coat- Single pair of gloves- Safety glasses with side shieldsLower risk of aerosol generation, but splash protection is still necessary.
Waste Disposal - Single-use, disposable gown- Two pairs of chemotherapy-tested gloves- Goggles or face shieldPotential for contact with contaminated materials and splashes.
Spill Cleanup - Chemical-resistant coveralls- Two pairs of chemical-resistant gloves- Goggles and a full-face shield- Powered Air-Purifying Respirator (PAPR) or Self-Contained Breathing Apparatus (SCBA)High risk of exposure to concentrated material.
Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize the risk of exposure.

1. Preparation and Planning:

  • Risk Assessment: Before any new procedure, conduct a thorough risk assessment to identify potential hazards and determine the necessary control measures.

  • Designated Area: All work with solid this compound should be conducted in a designated area, such as a chemical fume hood, a ventilated laminar-flow enclosure, or a glovebox, to control airborne particles.[4]

  • Gather Materials: Assemble all necessary equipment, PPE, and waste disposal containers before beginning work to avoid leaving the designated area.

2. Handling Procedures:

  • Gowning and Gloving: Put on all required PPE before entering the designated handling area.

  • Weighing: Use a balance inside a ventilated enclosure. Handle the compound with care to avoid generating dust. Use tools like spatulas and weighing paper appropriate for the quantity being handled.

  • Solution Preparation: When dissolving the solid, add the solvent to the solid slowly to avoid splashing. If sonication is required, ensure the container is properly sealed.

  • Decontamination: After each handling step, decontaminate all surfaces and equipment.

3. Post-Handling Procedures:

  • De-gowning: Remove PPE in a designated area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate waste stream.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, gowns, weighing papers, and pipette tips, should be considered hazardous waste. Place these items in a clearly labeled, sealed plastic bag or container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container. Do not dispose of this compound solutions down the drain.[5][6]

  • Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated sharps container.

2. Disposal Method:

  • All waste streams containing this compound must be disposed of as hazardous pharmaceutical waste.[6]

  • Follow your institution's and local regulations for the disposal of hazardous chemical waste. This typically involves collection by a licensed hazardous waste disposal company.[7]

  • Do not mix this compound waste with other chemical waste streams unless specifically permitted by your institution's environmental health and safety office.

Visualizations

The following diagrams illustrate the key workflows for safely handling this compound in a laboratory setting.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Ventilated Enclosure) cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment GatherMaterials Gather Materials & PPE RiskAssessment->GatherMaterials DonPPE Don Appropriate PPE GatherMaterials->DonPPE Weighing Weigh Solid This compound DonPPE->Weighing Compounding Prepare Solution Weighing->Compounding Experiment Perform Experiment Compounding->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate SegregateWaste Segregate Waste Decontaminate->SegregateWaste DoffPPE Doff PPE Safely SegregateWaste->DoffPPE DisposeWaste Dispose of Hazardous Waste per Protocol DoffPPE->DisposeWaste

Caption: Workflow for Handling this compound.

PPEDecisionTree Start Start: Task Involving this compound SolidOrLiquid Handling Solid or Liquid? Start->SolidOrLiquid AerosolRisk Risk of Aerosol/ Dust Generation? SolidOrLiquid->AerosolRisk Solid SplashRisk Risk of Splash? SolidOrLiquid->SplashRisk Liquid AerosolRisk->SplashRisk No PPE_High Required PPE: - Coverall - Double Gloves - Goggles/Face Shield - Respirator (N95+) AerosolRisk->PPE_High Yes PPE_Medium Required PPE: - Gown - Double Gloves - Goggles SplashRisk->PPE_Medium Yes PPE_Low Required PPE: - Lab Coat - Single Gloves - Safety Glasses SplashRisk->PPE_Low No

Caption: PPE Selection Decision Tree.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.